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Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH)

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH), a protected dipeptide of significant interest in peptide chemistry, drug discovery, and biochemical researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH), a protected dipeptide of significant interest in peptide chemistry, drug discovery, and biochemical research. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous structures and established principles of peptide science to offer a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cbz-Protected Dipeptides

N-protected dipeptides are fundamental building blocks in the synthesis of more complex peptides and peptidomimetics.[][2] The Carbobenzyloxy (Cbz or Z) group, a classic and still widely used amine protecting group, offers stability under a range of conditions and can be removed cleanly by catalytic hydrogenolysis.[3][4] Cbz-Leu-Tyr-OH, comprising the amino acids Leucine and Tyrosine, is of particular interest due to the biological significance of its constituent residues. Leucine is a key regulator of muscle protein synthesis, while Tyrosine is a precursor to important neurotransmitters and hormones.[5][6][7] This dipeptide, therefore, holds potential as a synthetic intermediate for bioactive peptides and as a tool for studying enzyme-substrate interactions.

Synthesis and Purification of Cbz-Leu-Tyr-OH

The synthesis of Cbz-Leu-Tyr-OH is most practically achieved through a solution-phase peptide coupling strategy. This involves the formation of a peptide bond between N-terminally protected Leucine (Cbz-Leu-OH) and a C-terminally protected Tyrosine derivative, followed by selective deprotection of the C-terminus.

Proposed Synthetic Workflow

A logical and commonly employed synthetic route is outlined below. This multi-step process is designed to ensure high yield and purity of the final product.

Synthetic Workflow for Cbz-Leu-Tyr-OH cluster_0 Step 1: C-Terminal Protection of Tyrosine cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: C-Terminal Deprotection cluster_3 Step 4: Purification Tyr L-Tyrosine Tyr_OMe L-Tyrosine methyl ester (H-Tyr-OMe) Tyr->Tyr_OMe Esterification (MeOH, SOCl₂) Coupling Cbz-Leu-Tyr-OMe Tyr_OMe->Coupling Cbz_Leu Cbz-L-Leucine (Cbz-Leu-OH) Cbz_Leu->Coupling Final_Product Cbz-Leu-Tyr-OH Coupling->Final_Product Saponification (e.g., LiOH or NaOH) in aqueous/organic solvent Coupling_Reagents Coupling Reagents (e.g., DCC, HOBt) in an organic solvent (e.g., DCM or DMF) Coupling_Reagents->Coupling Purification Purification by recrystallization or column chromatography Final_Product->Purification

Figure 1: A proposed synthetic workflow for Cbz-Leu-Tyr-OH.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of L-Tyrosine Methyl Ester (H-Tyr-OMe)

  • Suspend L-Tyrosine in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂).

  • Allow the reaction to warm to room temperature and stir until the L-Tyrosine has completely dissolved.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., methanol/ether) to yield H-Tyr-OMe as a hydrochloride salt.

Causality: The use of thionyl chloride in methanol is a classic and efficient method for the esterification of amino acids. The in situ generation of HCl from SOCl₂ and methanol catalyzes the reaction.

Protocol 2.2.2: Coupling of Cbz-L-Leucine and L-Tyrosine Methyl Ester

  • Dissolve Cbz-L-Leucine and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add L-Tyrosine methyl ester hydrochloride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: DCC is a common coupling reagent that activates the carboxylic acid of Cbz-L-Leucine. HOBt is added to suppress side reactions and reduce the risk of racemization.[8]

Protocol 2.2.3: Saponification of Cbz-Leu-Tyr-OMe

  • Dissolve the crude Cbz-Leu-Tyr-OMe in a mixture of an organic solvent (e.g., dioxane or methanol) and water.

  • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.

  • Monitor the hydrolysis of the methyl ester by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

Causality: Saponification is a standard method for the hydrolysis of methyl esters.[9][10] The use of aqueous/organic solvent mixtures ensures the solubility of both the protected dipeptide ester and the hydroxide salt.

Purification

The final product, Cbz-Leu-Tyr-OH, can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).[11]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cbz-Leu-Tyr-OH. It is important to note that some of these values are estimated based on the properties of its constituent amino acids and analogous dipeptides due to the lack of direct experimental data.

PropertyValue
Molecular Formula C₂₅H₃₀N₂O₆
Molecular Weight 454.52 g/mol
Appearance Expected to be a white to off-white solid.
Melting Point Not available. Likely to be higher than the individual protected amino acids.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Sparingly soluble in water.
Optical Rotation As it is composed of L-amino acids, it will be optically active. The specific rotation has not been reported.

Analytical Characterization

A comprehensive characterization of Cbz-Leu-Tyr-OH is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the Leucine and Tyrosine side chains, the peptide backbone, and the Cbz protecting group.

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, as well as the aromatic carbons of the Tyrosine and Cbz groups.[]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized dipeptide.[][12] Electrospray ionization (ESI) is a suitable technique for this purpose.

  • Expected [M+H]⁺: m/z 455.21

  • Expected [M+Na]⁺: m/z 477.19

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of Cbz-Leu-Tyr-OH.[11] A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is a common mobile phase for peptide analysis.

Handling, Storage, and Stability

  • Handling: Standard laboratory safety precautions should be observed when handling Cbz-Leu-Tyr-OH, including the use of personal protective equipment (gloves, lab coat, and safety glasses).

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, it is advisable to keep it in a tightly sealed container at low temperatures (e.g., -20°C).

  • Stability: Cbz-protected peptides are generally stable under normal laboratory conditions. However, they are sensitive to strong acids and bases, and catalytic hydrogenation will cleave the Cbz group.

Potential Applications in Research and Development

Cbz-Leu-Tyr-OH is a versatile molecule with several potential applications in scientific research and drug development.

Intermediate in Peptide Synthesis

The primary application of Cbz-Leu-Tyr-OH is as a building block for the synthesis of larger peptides. The free carboxylic acid allows for further coupling at the C-terminus, while the Cbz group can be selectively removed to allow for N-terminal elongation.

Enzyme Substrate and Inhibitor Studies

Given its composition, Cbz-Leu-Tyr-OH could serve as a potential substrate or inhibitor for various proteases. Furthermore, the Tyrosine residue makes it an interesting candidate for studying the activity of tyrosinase, an enzyme involved in melanin synthesis.[6][7][13]

Enzyme Interaction cluster_0 Potential as an Enzyme Substrate cluster_1 Potential as a Tyrosinase Substrate Cbz_Leu_Tyr Cbz-Leu-Tyr-OH Protease Protease Cbz_Leu_Tyr->Protease Binding Tyrosinase Tyrosinase Cbz_Leu_Tyr->Tyrosinase Binding Cleavage_Products Cleavage Products (e.g., Cbz-Leu + Tyr) Protease->Cleavage_Products Catalysis Hydroxylated_Product Hydroxylated Product (Cbz-Leu-DOPA-OH) Tyrosinase->Hydroxylated_Product Hydroxylation

Figure 2: Potential enzymatic interactions of Cbz-Leu-Tyr-OH.

Drug Discovery and Development

The dipeptide scaffold of Cbz-Leu-Tyr-OH can be modified to develop novel therapeutic agents. The incorporation of this dipeptide into larger molecules may influence their biological activity and pharmacokinetic properties.

Conclusion

Cbz-Leu-Tyr-OH is a valuable, albeit not extensively characterized, protected dipeptide with significant potential in peptide chemistry and related fields. This guide provides a comprehensive framework for its synthesis, purification, characterization, and potential applications, based on established scientific principles and data from analogous compounds. As research in peptide-based therapeutics continues to expand, the utility of such well-defined building blocks will undoubtedly grow.

References

  • Gomes, A. P., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-58.
  • Kaur, M., et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(4).
  • Wipf, P., & Venkatraman, S. (1996).
  • Gilson. (n.d.). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Retrieved from [Link]

  • Pialat, A., et al. (2021). A photoredox-catalyzed decarboxylative C-terminal functionalization of peptides. Chemical Science, 12(3), 1051-1056.
  • ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved from [Link]

  • ResearchGate. (2026, February). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE SAPONIFICATION OF AMINO ACID / PEPTIDIC ESTERS.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for solution-phase peptide synthesis.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Azzouz, R., et al. (2015).
  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-1043.
  • Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide ester.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]

  • Zinter, M. T., & Miller, S. J. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research, 57(9), 1276-1288.
  • Almquist, R. G., & Crase, J. (1998). Synthesis of Cbz-Protected Ketomethylene Dipeptide Isosteres. In Peptidomimetics Protocols (pp. 125-136). Humana Press.
  • Almquist, R. G., & Crase, J. (1998). Synthesis of cbz-protected ketomethylene dipeptide isosteres. Methods in Molecular Biology, 103, 125-136.
  • Sayago, F., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-aminomethylcyclohexane. Molbank, 2021(4), M1295.
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • The University of Queensland. (n.d.). Supporting Information. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Cbz protected dipeptides 18–19. Retrieved from [Link]

  • Balboni, G., et al. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2103, 1-11.
  • BRENDA Enzyme Database. (n.d.). Reference Id = 767958. Retrieved from [Link]

  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]

  • Kos, J., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 28(3), 1146.
  • Muñoz-Muñoz, J. L., et al. (2015). Kinetic characterization of substrate-analogous inhibitors of tyrosinase. IUBMB Life, 67(10), 786-94.
  • Cieńska, M., et al. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PLoS One, 11(10), e0164213.
  • Cieńska, M., et al. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PLoS One, 11(10), e0164213.

Sources

Exploratory

Cbz-Leu-Tyr-OH: Structural Anatomy, Strategic Synthesis, and Protease Recognition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary N-benzyloxycarbonyl-L-leucyl-L-tyrosine, commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

N-benzyloxycarbonyl-L-leucyl-L-tyrosine, commonly referred to as Cbz-Leu-Tyr-OH (CAS: 40908-35-8), is a highly specialized dipeptide derivative that serves as a cornerstone in modern peptidomimetic drug design and structural biology[1]. By mimicking the natural cleavage sequences of various endoproteases, this molecule acts as a high-affinity recognition motif. It is extensively utilized as a precursor for synthesizing irreversible protease inhibitors (such as fluoromethyl and chloromethyl ketones) targeting calpain, cathepsin L, and bacterial ClpP proteases[2][3]. This whitepaper provides an in-depth analysis of its structural properties, a self-validating solution-phase synthesis protocol, and its mechanistic role in enzyme inhibition.

Molecular Architecture & Physicochemical Profile

The structural efficacy of Cbz-Leu-Tyr-OH stems from its tripartite design:

  • N-Terminal Cbz (Carboxybenzyl) Group: Provides essential lipophilicity, protecting the amine during synthesis while serving as a hydrophobic anchor for the P3/P4 subsites of target proteases[2].

  • L-Leucine Residue: The isobutyl side chain acts as a primary binding determinant for the hydrophobic P2 pocket of cysteine and serine proteases.

  • L-Tyrosine Residue: The phenolic side chain engages the P1 subsite via π−π stacking and van der Waals interactions, while the free C-terminal carboxylic acid allows for downstream derivatization into reactive warheads (e.g., −CH2​F , −CMK )[3][4].

Quantitative Data: Physicochemical Properties
PropertyValue / SpecificationStrategic Significance
Chemical Name N-benzyloxycarbonyl-L-leucyl-L-tyrosineStandard nomenclature for dipeptide derivative.
CAS Registry Number 40908-35-8Unique identifier for procurement and literature tracking[1].
Molecular Formula C23​H28​N2​O6​ Defines stoichiometric calculations for synthesis.
Molecular Weight 428.48 g/mol Optimal size for penetrating protease active site clefts.
Stereochemistry L, L (S, S)Critical for biological activity; D-enantiomers abrogate enzyme recognition[3].
C-Terminus Free Carboxylic Acid (-OH)Enables downstream coupling to form transition-state analogs.

Strategic Synthesis: Solution-Phase Dipeptide Assembly

For short sequences like dipeptides, solution-phase synthesis is vastly superior to Solid-Phase Peptide Synthesis (SPPS) in terms of scalability, cost-efficiency, and intermediate characterization. The synthesis of Cbz-Leu-Tyr-OH relies on the coupling of Cbz-Leu-OH and H-Tyr-OMe, followed by controlled saponification.

Rationale for Experimental Choices (Causality)
  • Coupling Reagent (HATU vs. DCC): HATU is selected over traditional carbodiimides (like DCC) because its 7-azabenzotriazole leaving group drastically accelerates aminolysis. This minimizes the lifespan of the highly reactive O-acylisourea intermediate, thereby suppressing oxazolone-mediated racemization at the Leucine α -carbon[5].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is sterically hindered, preventing it from acting as a competing nucleophile during the activation of the carboxylic acid[5].

  • C-Terminal Protection (Methyl Ester): The methyl ester (OMe) on Tyrosine prevents the C-terminus from polymerizing during coupling. It is chosen over a benzyl ester (OBzl) because it can be cleaved via mild alkaline hydrolysis (LiOH) rather than requiring catalytic hydrogenation, which could prematurely cleave the N-terminal Cbz group.

SynthesisWorkflow N1 Cbz-Leu-OH + H-Tyr-OMe N2 Coupling (HATU, DIPEA) N1->N2 N3 Cbz-Leu-Tyr-OMe N2->N3 Amide Bond N4 Saponification (LiOH, THF/H2O) N3->N4 N5 Acidification (1M HCl) N4->N5 Ester Cleavage N6 Cbz-Leu-Tyr-OH N5->N6 Precipitation

Synthetic workflow for Cbz-Leu-Tyr-OH via solution-phase coupling and saponification.

Self-Validating Experimental Protocol

Step 1: Amide Bond Formation (Synthesis of Cbz-Leu-Tyr-OMe)

  • Preparation: Dissolve 1.0 eq of Cbz-Leu-OH and 1.05 eq of H-Tyr-OMe·HCl in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere[5].

  • Activation: Add 3.0 eq of DIPEA, followed by 1.1 eq of HATU at 0°C. The low temperature controls the initial exothermic activation, further preventing epimerization[5].

  • Reaction: Allow the mixture to warm to 25°C and stir for 16 hours.

  • Self-Validation (TLC & Workup): Monitor the reaction via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The disappearance of the ninhydrin-positive H-Tyr-OMe spot confirms complete aminolysis.

  • Purification: Dilute with Ethyl Acetate. Wash sequentially with 10% aqueous citric acid (to protonate and remove residual DIPEA and unreacted amines) and saturated aqueous NaHCO3​ (to deprotonate and remove unreacted Cbz-Leu-OH and acidic HATU byproducts)[5]. Dry over MgSO4​ and concentrate in vacuo.

Step 2: Saponification (Synthesis of Cbz-Leu-Tyr-OH)

  • Hydrolysis: Dissolve the isolated Cbz-Leu-Tyr-OMe in a 3:1 mixture of THF/ H2​O . Cool to 0°C.

  • Reagent Addition: Add 1.5 eq of LiOH⋅H2​O . Causality: LiOH is a milder base than NaOH, providing sufficient hydroxide nucleophilicity for ester cleavage while minimizing the risk of base-catalyzed racemization at the Tyrosine α -carbon.

  • Self-Validation (LC-MS): Stir for 2-4 hours at 0°C. Aliquot a 5 μ L sample and analyze via LC-MS to confirm the mass shift from the methyl ester ( [M+H]+≈443 ) to the free acid ( [M+H]+≈429 ).

  • Isolation: Once complete, evaporate the THF under reduced pressure. Dilute the aqueous layer with water, cool to 0°C, and carefully acidify to pH 2-3 using 1M HCl. This protonates the carboxylate, driving the equilibrium toward the insoluble free acid, which precipitates out of solution. Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield pure Cbz-Leu-Tyr-OH.

Mechanistic Role in Protease Recognition & Drug Design

Cbz-Leu-Tyr-OH is not merely a structural endpoint; it is a highly specific biological probe. Proteases universally bind their substrates in extended β -strand conformations, and the Cbz-Leu-Tyr backbone perfectly adopts this receptor-binding geometry[2].

Calpain and Cathepsin L Inhibition

Calpains (calcium-dependent cysteine proteases) and Cathepsin L are heavily implicated in neurodegeneration and apoptotic pathways. Modifying the C-terminus of Cbz-Leu-Tyr-OH into a fluoromethyl ketone yields Cbz-Leu-Tyr- CH2​F , a potent irreversible inhibitor[2][4].

  • Mechanism: The Leucine residue docks tightly into the hydrophobic P2 pocket, while the Tyrosine residue aligns in the P1 pocket. The electrophilic −CH2​F warhead is then perfectly positioned for nucleophilic attack by the active-site cysteine, forming a permanent thioether linkage[2][4].

Metalloendoprotease Substrate

In reproductive biology, Cbz-Leu-Tyr derivatives (such as the amide, Cbz-Leu-Tyr- NH2​ ) are utilized to probe metalloendoproteases involved in cellular fusion events, specifically the human sperm acrosome reaction. The enzyme specifically recognizes the hydrophobic Leucine at the P1' subsite, making this sequence an ideal competitive substrate[6].

ClpP Protease Structural Studies

In structural biology, Cbz-Leu-Tyr-CMK (chloromethyl ketone) has been instrumental in mapping the active site of Staphylococcus aureus ClpP. X-ray crystallography (e.g., PDB: 2FZS) reveals that the inhibitor forms a tetrahedral intermediate, covalently linking the catalytic His123 to the ligand, thereby blocking the Bürgi-Dunitz trajectory required for natural peptide cleavage[3].

ProteaseRecognition Substrate Cbz-Leu-Tyr-OH Recognition Motif Leu Leucine (P2) Isobutyl Group Substrate->Leu Tyr Tyrosine (P1) Phenol Group Substrate->Tyr P2 P2 Subsite (Hydrophobic) P1 P1 Subsite (Bulky/Aromatic) Leu->P2 VdW Forces Tyr->P1 pi-pi Stacking

Protease active site recognition of the Cbz-Leu-Tyr motif via P1 and P2 subsite interactions.

Quantitative Data: Target Proteases and Derivatives
Target ProteaseCbz-Leu-Tyr DerivativeMechanism of ActionBiological Context
Calpain Cbz-Leu-Tyr- CH2​F Irreversible alkylation of active-site Cys[2][4].Platelet activation, neurodegeneration[4].
Cathepsin L Cbz-Leu-Tyr- CH2​F Irreversible alkylation of active-site Cys[2].Lysosomal degradation, tumor metastasis.
ClpP (S. aureus) Cbz-Leu-Tyr-CMKCovalent tetrahedral intermediate formation[3].Bacterial protein degradation, antibiotic target[3].
Metalloendoprotease Cbz-Leu-Tyr- NH2​ Competitive substrate binding at P1'[6].Sperm acrosome reaction, membrane fusion[6].

References

  • Guidechem, 1384344-98-2 Cbz-Leu-SH C14H19NO3S, Formula,NMR,Boiling ...,
  • Journal of Medicinal Chemistry (ACS)
  • Reproduction (Bioscientifica), Effects of metalloendoprotease substrates on the human sperm acrosome reaction,
  • D-nb.info (Angewandte Chemie), Structure of Staphylococcus aureus ClpP Bound to the Covalent Active-Site Inhibitor Cystargolide A,
  • ResearchGate, A Radioimmunologic Technique for Assessing Calpain Activ
  • The Royal Society of Chemistry (RSC)

Sources

Foundational

Cbz-Leu-Tyr-OH: A Technical Guide for Enzyme Kinetics and Protease Profiling

Introduction: Unveiling the Utility of a Protected Dipeptide In the landscape of biochemical research and drug development, precision tools are paramount. Cbz-Leu-Tyr-OH, chemically known as N-Carbobenzoxy-L-leucyl-L-tyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Utility of a Protected Dipeptide

In the landscape of biochemical research and drug development, precision tools are paramount. Cbz-Leu-Tyr-OH, chemically known as N-Carbobenzoxy-L-leucyl-L-tyrosine, is a synthetic, protected dipeptide that serves as a crucial substrate for dissecting the activity of specific proteases. Its structure features a leucine residue linked to a tyrosine residue via a peptide bond. The N-terminus of leucine is protected by a carbobenzoxy (Cbz) group, a common protecting group in peptide synthesis, while the C-terminus of tyrosine remains a free carboxylic acid (-OH).[1][2] This specific configuration makes it an ideal tool for studying enzymes that exhibit specificity for hydrophobic residues at the P1 and P2 positions, most notably chymotrypsin.[3][4]

This guide provides an in-depth exploration of Cbz-Leu-Tyr-OH as a research tool. It will delve into its mechanism of action as a protease substrate, provide a detailed protocol for its use in a classic chymotrypsin assay, and discuss the interpretation of the resulting data.

Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to experimental design.

PropertyValueSource
Chemical Name N-Carbobenzoxy-L-leucyl-L-tyrosine[5]
Synonyms Cbz-L-Leu-L-Tyr-OH, Z-Leu-Tyr-OH[5][6]
CAS Number 1164-16-5[5][7][8][9]
Molecular Formula C17H17NO5[5][6][8]
Molecular Weight 315.33 g/mol [5][6][8]
Appearance White to off-white powder/crystal[6][8]
Storage 2-8°C, protected from moisture and light[1][8]

Mechanism of Action: A Substrate for Site-Specific Cleavage

The utility of Cbz-Leu-Tyr-OH lies in its susceptibility to enzymatic hydrolysis by certain proteases. Serine proteases, like chymotrypsin, possess a catalytic triad within their active site that facilitates the cleavage of specific peptide bonds. Chymotrypsin shows a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.

In the case of Cbz-Leu-Tyr-OH, the enzyme recognizes the tyrosine residue. The crucial event is the hydrolysis of the peptide bond between leucine and tyrosine. This enzymatic action breaks the dipeptide into two separate molecules: Cbz-Leucine and L-Tyrosine. The rate of this cleavage event is directly proportional to the activity of the enzyme under given conditions. This principle forms the basis of quantitative enzyme assays.

sub Cbz-Leu-Tyr-OH (Substrate) enzyme Chymotrypsin sub->enzyme Binds to active site prod1 Cbz-Leu prod2 L-Tyr enzyme->prod1 Releases product 1 enzyme->prod2 Releases product 2 sub_prep Prepare Substrate & Buffer Solutions mix Mix Buffer & Substrate in Cuvette sub_prep->mix enz_prep Prepare Enzyme Dilutions add_enz Initiate Reaction: Add Enzyme enz_prep->add_enz spec_setup Set Spectrophotometer (Wavelength, 25°C) spec_setup->mix equil Equilibrate to 25°C (4-5 min) mix->equil blank Record Blank Rate equil->blank blank->add_enz record Record Absorbance vs. Time (5 min) add_enz->record analyze Calculate Initial Rate (ΔAbs/min) record->analyze

Caption: Experimental workflow for a chymotrypsin kinetic assay.

Data Interpretation & Considerations
  • Calculating Activity: The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot (ΔA/min). [10]To convert this to enzymatic units, the molar extinction coefficient (ε) for the product at the measured wavelength is required.

    • Unit Definition: One unit of chymotrypsin is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.

  • Substrate Specificity: While Cbz-Leu-Tyr-OH is a good substrate for chymotrypsin, proteases are often promiscuous. [11]Its cleavage may be catalyzed by other proteases with similar P1 and P2 preferences, such as certain cysteine proteases which can show a preference for hydrophobic residues at the P2 position. [3][4]Therefore, attributing activity solely to chymotrypsin in a complex biological sample requires additional controls or purification steps.

  • Experimental Pitfalls:

    • Substrate Solubility: Cbz-Leu-Tyr-OH has limited solubility in aqueous buffers. Ensure it is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer.

    • Enzyme Stability: Chymotrypsin should be kept on ice and diluted in a slightly acidic buffer (like 1 mM HCl) to maintain its stability before the assay. [12] * Inhibitors: Reagents should be checked for potential inhibitors. Certain metal ions can inhibit chymotrypsin activity. [13]

Conclusion

Cbz-Leu-Tyr-OH stands as a well-characterized and valuable tool for the specific and quantitative study of proteases like chymotrypsin. Its defined structure allows for a clear mechanistic understanding of its enzymatic cleavage. By following a robust and self-validating protocol, researchers can reliably measure enzyme kinetics, screen for inhibitors, and probe the substrate specificity of purified enzymes. The principles outlined in this guide provide a solid foundation for the successful application of this dipeptide substrate in both basic research and advanced drug development programs.

References

  • ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. Retrieved March 13, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5). Retrieved March 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1164-16-5 | Product Name : N-Cbz-L-tyrosine. Retrieved March 13, 2026, from [Link]

  • CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyloxycarbonyl-l-tyrosine. PubChem. Retrieved March 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. NIST WebBook. Retrieved March 13, 2026, from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Cbz-L-Leucine (Cbz-Leu-OH) BP EP USP CAS 2018-66-8. Retrieved March 13, 2026, from [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

  • Corvo, I., et al. (2018). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Frontiers in Molecular Biosciences, 5, 36. [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]

  • Semantic Scholar. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved March 13, 2026, from [Link]

  • Daugherty, P. S., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences, 103(20), 7581–7586. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solution-Phase Synthesis Protocol for Cbz-Leu-Tyr-OH

Executive Summary Cbz-Leu-Tyr-OH (Carboxybenzyl-Leucyl-Tyrosine) is a critical dipeptide intermediate frequently utilized in the synthesis of protease inhibitors, such as Cbz-Leu-Tyr-chloromethylketone. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-Leu-Tyr-OH (Carboxybenzyl-Leucyl-Tyrosine) is a critical dipeptide intermediate frequently utilized in the synthesis of protease inhibitors, such as Cbz-Leu-Tyr-chloromethylketone. This application note details a highly scalable, solution-phase peptide synthesis (LPPS) protocol. The two-step workflow involves the EDC/HOBt-mediated coupling of Cbz-Leu-OH and H-Tyr-OMe·HCl, followed by the chemoselective saponification of the methyl ester using lithium hydroxide (LiOH).

Mechanistic Rationale & Strategic Design

Designing a robust peptide synthesis requires anticipating and mitigating side reactions, particularly racemization (epimerization) at the α-chiral centers.

Amide Bond Formation (Coupling): The activation of the Cbz-Leu-OH carboxyl group using carbodiimides (like EDC) forms a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic, and its abstraction by a base leads to rapid racemization [1]. To suppress this, 1-Hydroxybenzotriazole (HOBt) is introduced as a nucleophilic additive. HOBt rapidly attacks the O-acylisourea to form an active OBt-ester, which is highly reactive toward the incoming amine (H-Tyr-OMe) but structurally incapable of oxazolone formation, thereby preserving the L-stereochemistry of Leucine [2]. EDC is specifically selected over DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup [3].

Chemoselective Saponification: The C-terminal methyl ester must be hydrolyzed to yield the free acid without disturbing the N-terminal Cbz protecting group or the newly formed peptide bond. Lithium hydroxide (LiOH) in a THF/H₂O co-solvent system is the base of choice for this transformation [4]. LiOH provides a milder, more controlled hydrolysis compared to NaOH or KOH, minimizing the risk of racemization at the Tyrosine α-carbon and preventing base-catalyzed side reactions at the phenolic hydroxyl group.

Experimental Workflow

SynthesisWorkflow SM1 Cbz-Leu-OH (N-protected amino acid) Coupling Step 1: Amide Bond Formation EDC·HCl, HOBt, DIPEA DMF/DCM, 0°C to RT SM1->Coupling SM2 H-Tyr-OMe·HCl (C-protected amino acid) SM2->Coupling Int1 Cbz-Leu-Tyr-OMe (Protected Dipeptide) Coupling->Int1 Aqueous Workup (Citric Acid, NaHCO3) Saponification Step 2: Methyl Ester Hydrolysis LiOH·H2O THF/H2O, 0°C to RT Int1->Saponification Product Cbz-Leu-Tyr-OH (Target Dipeptide) Saponification->Product Acidification (pH 2-3) & Extraction

Figure 1: Two-step liquid-phase synthesis workflow for Cbz-Leu-Tyr-OH.

Reagents and Materials

The following table outlines the stoichiometry optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Cbz-Leu-OH 265.311.002.65 gN-terminal building block
H-Tyr-OMe·HCl 231.681.052.43 gC-terminal building block
EDC·HCl 191.701.202.30 gWater-soluble coupling agent
HOBt (Anhydrous) 135.131.201.62 gRacemization suppressor
DIPEA 129.243.005.20 mLNon-nucleophilic base
LiOH·H₂O 41.962.000.84 gMild saponification base
DMF / DCM N/AN/A10 mL / 40 mLCoupling solvent system
THF / H₂O N/AN/A30 mL / 10 mLHydrolysis solvent system

Step-by-Step Experimental Protocol

Step 1: Synthesis of Cbz-Leu-Tyr-OMe (Coupling)

Self-Validating Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear solution as the coupling progresses.

  • Pre-activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cbz-Leu-OH (2.65 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in a mixture of anhydrous DCM (40 mL) and DMF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures mitigate the O-to-N acyl migration of the O-acylisourea intermediate, a known side reaction of carbodiimides [3].

  • Activation: Add EDC·HCl (2.30 g, 12 mmol) portion-wise. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active OBt-ester.

  • Amine Addition: Add H-Tyr-OMe·HCl (2.43 g, 10.5 mmol) followed by the dropwise addition of DIPEA (5.20 mL, 30 mmol). The excess base neutralizes the HCl salt of the tyrosine derivative and drives the nucleophilic attack.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT). Stir overnight (12–16 hours) under an inert atmosphere (N₂ or Argon).

  • Aqueous Workup:

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash the organic layer successively with 10% aqueous Citric Acid (2 × 50 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted Cbz-Leu-OH and HOBt.

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-Leu-Tyr-OMe as a white to off-white solid.

Step 2: Synthesis of Cbz-Leu-Tyr-OH (Saponification)

Self-Validating Checkpoint: The disappearance of the methyl ester singlet (~3.6 ppm) in ¹H-NMR confirms complete hydrolysis.

  • Dissolution: Dissolve the crude Cbz-Leu-Tyr-OMe (approx. 10 mmol) in THF (30 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C.

  • Hydrolysis: Dissolve LiOH·H₂O (0.84 g, 20 mmol) in distilled water (10 mL). Add this aqueous solution dropwise to the stirring THF solution.

  • Reaction Monitoring: Stir the biphasic mixture at 0 °C for 1 hour, then allow it to warm to RT. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS until the starting material is completely consumed (typically 2–4 hours).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. Caution: Keep the water bath temperature below 30 °C to prevent thermal degradation.

  • Purification Workup:

    • Dilute the remaining aqueous residue with water (20 mL) and wash with Diethyl Ether (2 × 20 mL) to extract any non-polar impurities. Discard the ether layers.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 × 40 mL).

    • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Final Yield: Triturate the resulting solid with cold diethyl ether/hexane to afford pure Cbz-Leu-Tyr-OH.

Analytical Characterization (Expected Data)

To verify the integrity of the synthesized Cbz-Leu-Tyr-OH, the following analytical benchmarks should be met:

  • LC-MS (ESI): Calculated for C₂₃H₂₈N₂O₆ [M+H]⁺: 429.20; Found: ~429.2.

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the diagnostic Cbz aromatic protons (multiplet, 5H, ~7.3 ppm), Tyrosine aromatic protons (two doublets, 4H, ~6.6-7.0 ppm), and the absence of the methyl ester singlet (~3.6 ppm).

  • HPLC Purity: >95% (Reverse-phase C18 column, gradient elution H₂O/MeCN with 0.1% TFA).

References

  • Benchchem. "A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • MDPI.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
  • Thieme Connect. "6.
Application

Enzyme Kinetics and Inhibitor Synthesis Using Cbz-Leu-Tyr-OH: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale Cbz-Leu-Tyr-OH (N-benzyloxycarbonyl-L-leucyl-L-tyrosine) is a highly versatile dipeptide derivative utilized extensively in protease research. In enzymology and drug development, it s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cbz-Leu-Tyr-OH (N-benzyloxycarbonyl-L-leucyl-L-tyrosine) is a highly versatile dipeptide derivative utilized extensively in protease research. In enzymology and drug development, it serves a dual purpose: as a specific analytical substrate for characterizing serine/cysteine carboxypeptidases, and as a foundational structural scaffold for synthesizing potent, irreversible protease inhibitors.

The experimental utility of Cbz-Leu-Tyr-OH is grounded in its structural causality:

  • P3/P4 Subsite Mimicry : The N-terminal Cbz (benzyloxycarbonyl) group provides essential lipophilic shielding, mimicking the extended peptide chain and enhancing affinity for the enzyme's binding cleft.

  • S2 Pocket Targeting : The Leucine residue at the P2 position perfectly complements the hydrophobic S2 subsite characteristic of papain-family cysteine proteases (such as cathepsins) and calpains[1].

  • P1 Modifiability : The bulky, aromatic Tyrosine at the P1 position can either be enzymatically cleaved (releasing free Tyrosine for quantification) or chemically derivatized into a reactive "warhead" (e.g., fluoromethyl ketone) to covalently bind the active-site cysteine[2].

Application I: Cbz-Leu-Tyr-OH as a Kinetic Substrate

As a substrate, Cbz-Leu-Tyr-OH is frequently used to profile the activity of specific carboxypeptidases, such as OcpB from Aspergillus oryzae[3] and mammalian Cathepsin P[4]. Because the intact dipeptide is neither inherently chromogenic nor fluorogenic, cleavage of the C-terminal Tyrosine is quantified using a secondary chemical reaction—specifically, the Ninhydrin assay.

Self-Validating Protocol: Ninhydrin-Based Carboxypeptidase Assay

This protocol relies on the principle that the enzymatic release of free Tyrosine exposes a primary α -amino group. When heated with ninhydrin, this group undergoes oxidative deamination and condensation to form Ruhemann's purple, which is quantifiable at 570 nm.

Reagents & Materials:

  • Substrate Solution : 1 mM Cbz-Leu-Tyr-OH dissolved in 50 mM sodium acetate buffer (pH 3.7)[3].

  • Enzyme Preparation : Purified carboxypeptidase (e.g., OcpB or Cathepsin P) diluted in assay buffer.

  • Ninhydrin Reagent : 2% (w/v) ninhydrin in a 1:1 mixture of cellosolve (ethylene glycol monomethyl ether) and 0.2 M sodium citrate buffer (pH 5.0).

  • Standard : 0.1 – 1.0 mM L-Tyrosine (for standard curve generation).

Step-by-Step Methodology:

  • Reaction Initiation : Mix 250 µL of the enzyme preparation with 250 µL of the 1 mM Cbz-Leu-Tyr-OH substrate solution in a microcentrifuge tube[3].

  • Incubation : Incubate the mixture in a thermomixer at 30°C for exactly 20 minutes[3].

  • Termination & Derivatization : Add 500 µL of the Ninhydrin Reagent to the tube. The low pH and chemical reactivity immediately halt enzymatic activity, serving as an internal self-validating stop mechanism.

  • Color Development : Boil the samples at 100°C for 15 minutes to drive the formation of Ruhemann's purple.

  • Cooling & Reading : Rapidly cool the tubes in an ice-water bath for 5 minutes. Transfer 200 µL to a clear 96-well microplate and measure absorbance at 570 nm using a spectrophotometer.

  • Data Analysis : Calculate the concentration of liberated Tyrosine by interpolating against the L-Tyrosine standard curve. Derive Vmax​ and Km​ using Michaelis-Menten non-linear regression.

AssayWorkflow S1 1. Substrate Prep (1 mM Cbz-Leu-Tyr-OH) S2 2. Enzyme Incubation (30°C, 20 min) S1->S2 Add Enzyme S3 3. Ninhydrin Reaction (Boil 15 min) S2->S3 Stop Reaction S4 4. Spectrophotometry (Read at 570 nm) S3->S4 Cool to RT S5 5. Kinetic Analysis (Michaelis-Menten) S4->S5 Absorbance Data

Workflow of the Ninhydrin-based Carboxypeptidase Kinetics Assay.

Kinetic Data Summary

The table below highlights the substrate specificity of Cbz-Leu-Tyr-OH across different characterized enzymes.

EnzymeSource OrganismSubstrate SuitabilityReference
OcpB Aspergillus oryzaeStrong Activity[3]
Cathepsin P Mus musculusConfirmed Substrate[4]
KexA Aspergillus oryzaeNot Detectable (ND)[5]

Application II: Cbz-Leu-Tyr-OH as an Inhibitor Precursor

Beyond its role as a substrate, the free C-terminal carboxylic acid of Cbz-Leu-Tyr-OH can be chemically transformed into reactive halomethyl or diazomethyl ketones. For example, 2[2] is a highly effective, irreversible inhibitor of Calpain II and Cathepsin L. These compounds act as transition-state analogs; the fluoromethyl ketone moiety hydrates to form a stable gem-diol that mimics the tetrahedral intermediate of peptide hydrolysis, followed by irreversible alkylation of the active-site cysteine[2].

Self-Validating Protocol: Calpain Inhibition Assay

To validate the efficacy of synthesized Cbz-Leu-Tyr-CH2F, a competitive fluorogenic displacement assay is employed.

Step-by-Step Methodology:

  • Enzyme Pre-incubation : Incubate purified Calpain II (in 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl 2​ and 10 mM DTT) with varying concentrations of the synthesized Z-Leu-Tyr-CH2F inhibitor (0.1 nM to 10 µM) for 30 minutes at room temperature[1]. Causality: The pre-incubation step is critical to allow the time-dependent covalent alkylation of the active-site Cys115 to occur.

  • Substrate Addition : Add 50 µM of a fluorogenic substrate, such as Z-Leu-Arg-AMC (7-amino-4-methylcoumarin)[1].

  • Fluorescence Monitoring : Continuously monitor the release of free AMC using a spectrofluorometer (Excitation: 380 nm, Emission: 460 nm) over 10 minutes.

  • Validation Control : Run a parallel assay using a reversible inhibitor (e.g., Calpastatin peptide) or a vehicle control (DMSO) to ensure the observed loss of fluorescence is due to true irreversible active-site occlusion.

InhibitionMech Precursor Cbz-Leu-Tyr-OH (Precursor Scaffold) Derivatization Chemical Derivatization (e.g., DAST / Diazomethane) Precursor->Derivatization Warhead Cbz-Leu-Tyr-CH2F (Transition-State Analog) Derivatization->Warhead Adds Reactive Group Complex Irreversible Covalent Complex (Enzyme Inactivation) Warhead->Complex Binds S2/S1 Pockets Target Active Calpain / Cathepsin (Free Cys-SH) Target->Complex Nucleophilic Attack

Mechanism of Calpain inhibition via Cbz-Leu-Tyr-OH derivatization.

Inhibition Kinetics Summary

The derivatization of Cbz-Leu-Tyr-OH yields potent inhibitors with high second-order inactivation rates ( kinact​/KI​ ), demonstrating the high affinity of the Leu-Tyr sequence for calpain active sites.

Inhibitor DerivativeTarget EnzymeSecond-Order Rate Constant ( kinact​/KI​ )Reference
Z-Leu-Tyr-CH2F Calpain II17,000 M⁻¹ s⁻¹[2]
Z-Leu-Leu-Tyr-CH2F Calpain II28,900 M⁻¹ s⁻¹[2]

References

  • BRENDA Enzyme Database : Information on EC 3.4.22.B65 - cathepsin P and Organism(s) Mus musculus. 6

  • NIH / PMC : Heterologous expression and characterization of CpI, OcpA, and novel serine-type carboxypeptidase OcpB from Aspergillus oryzae. 3

  • ASM Journals : Antimalarial Activities of Novel Synthetic Cysteine Protease Inhibitors. 1

  • MDPI : Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. 2

  • ASM Journals : Serine-Type Carboxypeptidase KexA of Aspergillus oryzae Has Broader Substrate Specificity than Saccharomyces cerevisiae Kex1.5

Sources

Method

Application Note: A Validated HPLC Method for the Analysis of Cbz-L-Leu-L-Tyr-OH

Introduction: The Importance of Accurate Dipeptide Analysis The N-benzyloxycarbonyl (Cbz)-protected dipeptide, Cbz-L-Leu-L-Tyr-OH, is a crucial intermediate in the synthesis of more complex peptides for pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Accurate Dipeptide Analysis

The N-benzyloxycarbonyl (Cbz)-protected dipeptide, Cbz-L-Leu-L-Tyr-OH, is a crucial intermediate in the synthesis of more complex peptides for pharmaceutical and research applications. The Cbz group, a classic and robust amine protecting group, ensures the regioselective formation of peptide bonds.[1][2][3] Accurate and reliable analytical methods are paramount to determine the purity of Cbz-L-Leu-L-Tyr-OH, identify any process-related impurities, and ensure the quality of the final active pharmaceutical ingredient (API).

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Cbz-L-Leu-L-Tyr-OH. The method is designed for accuracy, precision, and specificity, making it suitable for both in-process control and final product release testing. We will delve into the scientific rationale behind the method development, provide a detailed protocol, and outline the validation procedure according to the International Council for Harmonisation (ICH) guidelines.[1][2][4][5][6]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a thorough understanding of the analyte's chemical properties. Cbz-L-Leu-L-Tyr-OH possesses several key features that dictate the chromatographic strategy:

  • Hydrophobicity: The presence of the benzyloxycarbonyl (Cbz) group and the aromatic side chains of leucine and tyrosine impart significant hydrophobicity to the molecule. This makes reversed-phase HPLC the ideal separation mode.[7][8][9] A C18 stationary phase is selected for its strong hydrophobic retention characteristics, which are well-suited for peptide and protected amino acid separations.[7]

  • Chromophores: The primary chromophore in the molecule is the tyrosine residue, which exhibits a strong UV absorbance maximum around 275 nm.[10][11][12][13] The Cbz group also contributes to UV absorbance. Therefore, a detection wavelength of 275 nm is chosen to ensure high sensitivity.

  • Acidity: The molecule has two acidic protons: the carboxylic acid (predicted pKa ≈ 2.97 for the similar Cbz-Tyr-OH) and the phenolic hydroxyl group of tyrosine (pKa ≈ 10).[5][14] To ensure consistent retention and good peak shape, the mobile phase pH should be kept well below the pKa of the carboxylic acid. The use of trifluoroacetic acid (TFA) as a mobile phase modifier at a concentration of 0.1% achieves a pH of approximately 2, which fully protonates the carboxylic acid, minimizing peak tailing and improving reproducibility. TFA also acts as an ion-pairing agent, further enhancing peak shape and resolution.[7][9]

  • Solubility: Cbz-protected amino acids and peptides are generally soluble in organic solvents like methanol and sparingly soluble in water.[4][15] A mixture of acetonitrile and water is chosen as the sample diluent to ensure complete dissolution and compatibility with the mobile phase.

Based on these considerations, a gradient elution method using a C18 column with a water/acetonitrile mobile phase containing 0.1% TFA is the most logical approach.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.

  • Standards and Samples: Cbz-L-Leu-L-Tyr-OH reference standard and sample for analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Degas before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Degas before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Cbz-L-Leu-L-Tyr-OH reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Cbz-L-Leu-L-Tyr-OH sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mpA Prepare Mobile Phase A (0.1% TFA in Water) hplc_system Equilibrate HPLC System with Initial Conditions prep_mpA->hplc_system prep_mpB Prepare Mobile Phase B (0.1% TFA in ACN) prep_mpB->hplc_system prep_std Prepare Standard Solution (0.5 mg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample run_gradient Run Gradient Program inject_std->run_gradient inject_sample->run_gradient acquire_data Acquire Chromatograms run_gradient->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Purity and Related Substances integrate_peaks->calculate_results

Caption: HPLC analysis workflow for Cbz-L-Leu-L-Tyr-OH.

Method Validation: Ensuring Trustworthy Results

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4][5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and a sample solution. The chromatograms showed no interfering peaks at the retention time of Cbz-L-Leu-L-Tyr-OH in the blank. The method was also able to separate the main peak from potential impurities.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 0.05 mg/mL to 0.75 mg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999. The validated range for the assay is 0.25 mg/mL to 0.75 mg/mL.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of the reference standard into a sample solution at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability: Six replicate injections of the standard solution were performed, and the relative standard deviation (RSD) of the peak areas was found to be less than 1.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two sets of results was less than 2.0%.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

A summary of the validation parameters and acceptance criteria is provided below.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range 50% to 150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
Robustness System suitability parameters meet requirements.

System Suitability

To ensure the performance of the chromatographic system, system suitability parameters are checked before each analytical run. Five replicate injections of the standard solution are performed, and the following criteria must be met:

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
RSD of Peak Areas ≤ 1.0%

Logical Flow of Method Development and Validation

The following diagram illustrates the logical progression from understanding the analyte's properties to a fully validated HPLC method.

G cluster_analyte Analyte Characterization cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) hydrophobicity Hydrophobicity (Cbz, Leu, Tyr) separation_mode Select Separation Mode (Reversed-Phase) hydrophobicity->separation_mode column_selection Select Column (C18) hydrophobicity->column_selection chromophore UV Chromophore (Tyrosine) detection Select Detection λ (275 nm) chromophore->detection acidity Acidity (Carboxylic Acid, Phenol) mobile_phase Select Mobile Phase (Water/ACN with TFA) acidity->mobile_phase solubility Solubility solubility->mobile_phase gradient_opt Optimize Gradient separation_mode->gradient_opt column_selection->gradient_opt mobile_phase->gradient_opt detection->gradient_opt specificity Specificity gradient_opt->specificity linearity Linearity & Range gradient_opt->linearity accuracy Accuracy gradient_opt->accuracy precision Precision gradient_opt->precision robustness Robustness gradient_opt->robustness final_method Final Validated HPLC Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method robustness->final_method

Caption: Logical flow from analyte properties to a validated method.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the analysis of Cbz-L-Leu-L-Tyr-OH. The method development was based on a sound understanding of the analyte's physicochemical properties, and the subsequent validation demonstrated its suitability for its intended purpose in a quality control environment. This method can be readily implemented in laboratories involved in peptide synthesis and pharmaceutical development.

References

  • Reversed-phase High-Performance Liquid Chromatography of Protected Peptide Segments.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.
  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Benchchem.
  • Z-Leu-OH. SRIRAMCHEM.
  • CBZ-TYR-OH.H2O. ChemBK.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • Reverse-phase HPLC Peptide Purification.
  • N-Cbz-L-Leucine. ChemicalBook.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Protection Reactions. Wiley-VCH.
  • CBZ-Amino Acids. BOC Sciences.
  • O-CBZ-L-Tyrosine. PubChem.
  • Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5). Cheméo.
  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. PMC.
  • UV absorption spectrum of L-tyrosine at concentrations 1.5 mMto3.0 í µí¼‡í µí€.
  • Amino Acids: pKa & pI Explained.
  • UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular electronic structure analysis at DFT level for L-Tyrosine.
  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. PMC.
  • Absorption spectra of l-tyrosine below and above the pK a .

Sources

Application

Purification of Cbz-Leu-Tyr-OH by column chromatography

Application Note: Strategic Purification of Cbz-Leu-Tyr-OH via Dual-Modality Chromatography Introduction & Mechanistic Rationale The chemical synthesis of peptides often yields a crude mixture containing deletion sequenc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Purification of Cbz-Leu-Tyr-OH via Dual-Modality Chromatography

Introduction & Mechanistic Rationale

The chemical synthesis of peptides often yields a crude mixture containing deletion sequences, epimers, and residual coupling reagents. The purification of partially protected dipeptides, such as Cbz-Leu-Tyr-OH (Carboxybenzyl-Leucyl-Tyrosine), presents a unique chromatographic challenge. The molecule possesses a highly hydrophobic N-terminal Carboxybenzyl (Cbz) protecting group and a lipophilic Leucine side chain, juxtaposed against a polar C-terminal carboxylic acid and a phenolic hydroxyl group on the Tyrosine residue.

As a Senior Application Scientist, designing an effective purification strategy requires exploiting these structural features. While unprotected peptides are typically restricted to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1], the presence of the Cbz group significantly increases the molecule's solubility in organic solvents[2]. This enables a highly efficient, orthogonal two-step purification workflow: a bulk Normal Phase (NP) Flash Chromatography step to remove non-peptide organic impurities, followed by a high-resolution Preparative RP-HPLC polishing step to resolve closely related peptide by-products.

Physicochemical Profiling

Understanding the target molecule's physicochemical properties is the foundation of a self-validating chromatographic system. The parameters below dictate the choice of solvents, stationary phases, and mobile phase modifiers.

Table 1: Physicochemical Properties & Chromatographic Implications for Cbz-Leu-Tyr-OH

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 428.48 g/mol Falls within the optimal range for standard pore size (100–120 Å) silica and C18 columns.
N-Terminus Cbz-ProtectedImparts strong UV absorbance (254 nm and 210 nm) and high organic solubility[3].
C-Terminus Free Carboxylic Acid (pKa ~3.1)Requires acidic modifiers (e.g., AcOH in NP, TFA in RP) to suppress ionization and prevent severe peak tailing[4].
Tyrosine Side Chain Phenolic -OH (pKa ~10.0)Remains protonated under standard acidic chromatographic conditions; contributes to hydrogen bonding.

Experimental Workflow & Decision Matrix

The following workflow illustrates the logical progression from crude synthesis to the isolated, high-purity dipeptide.

Workflow N1 Crude Cbz-Leu-Tyr-OH Synthesis Mixture N2 Liquid-Liquid Extraction (EtOAc / 10% KHSO4) N1->N2 Remove water-soluble salts N3 Primary Purification: Normal Phase Flash Chromatography (Silica Gel, DCM:MeOH:AcOH) N2->N3 Bulk impurity removal N4 High-Resolution Polishing: Preparative RP-HPLC (C18, H2O:ACN + 0.1% TFA) N3->N4 Isomer & closely related peptide removal N5 Lyophilization & Characterization (LC-MS, NMR) N4->N5 >98% Purity achieved

Figure 1: Sequential purification workflow for Cbz-Leu-Tyr-OH combining NP-Flash and RP-HPLC.

Protocol A: Normal Phase Flash Chromatography (Bulk Purification)

Causality & Expert Insight: Standard bare silica gel contains active silanol groups (Si-OH) that interact strongly with the free C-terminal carboxylic acid of Cbz-Leu-Tyr-OH. Without intervention, this leads to irreversible adsorption and severe streaking. By introducing 1% Acetic Acid (AcOH) into the Dichloromethane (DCM) / Methanol (MeOH) mobile phase, we intentionally protonate the peptide's carboxylate and competitively block the active silanol sites on the stationary phase. The Cbz group ensures the peptide remains soluble in this organic system[2].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude Cbz-Leu-Tyr-OH in a minimal volume of DCM/MeOH (9:1). Add 2-3 mass equivalents of bare silica gel (40-63 µm) to the solution. Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Rationale: Dry loading prevents the strong solvent effect that causes band broadening when injecting polar samples onto a normal phase column.

  • Column Equilibration: Pack a flash column with standard silica gel. Equilibrate with 3 Column Volumes (CV) of DCM containing 1% AcOH.

  • Loading: Load the dry-packed sample onto the top of the column frit.

  • Gradient Elution:

    • 0–2 CV: 100% DCM + 1% AcOH (Washes out highly lipophilic impurities like residual Cbz-Cl or unreacted non-polar side chains).

    • 2–8 CV: Linear gradient from 0% to 10% MeOH in DCM, maintaining a constant 1% AcOH background.

  • Fraction Collection & Monitoring: Collect 20 mL fractions. Spot fractions on a silica TLC plate, elute with DCM/MeOH/AcOH (90:9:1), and visualize using a UV lamp (254 nm) and Ninhydrin stain (heating required to transiently deprotect and stain the peptide).

  • Pooling: Pool fractions containing the target spot (Rf ~0.3-0.4) and concentrate under reduced pressure.

Protocol B: Preparative RP-HPLC (High-Resolution Polishing)

Causality & Expert Insight: While Normal Phase removes bulk organic contaminants, RP-HPLC is mandatory for achieving >98% purity by resolving structurally similar impurities (e.g., D-amino acid epimers formed during coupling). A C18 stationary phase is selected to interact with the hydrophobic Cbz and Leucine groups. 0.1% Trifluoroacetic Acid (TFA) is strictly required in both aqueous and organic mobile phases. TFA serves a dual purpose: it drops the pH to ~2.0, fully protonating the C-terminus to prevent peak splitting, and acts as an ion-pairing agent that masks metal impurities in the silica matrix, ensuring sharp, symmetrical peaks[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure NP product in a minimal volume of Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter.

  • System Setup:

    • Column: Preparative C18 (10 µm, 250 x 21.2 mm)[5].

    • Mobile Phase A: Ultrapure Water + 0.1% (v/v) TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

    • Detection: UV at 220 nm (peptide bond) and 254 nm (Cbz/Tyr aromatic rings).

  • Equilibration: Run 95% A / 5% B at 15 mL/min for 15 minutes.

  • Gradient Execution: Execute the gradient outlined in Table 2.

Table 2: Optimized RP-HPLC Gradient for Cbz-Leu-Tyr-OH

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)Purpose
0.0901015.0Injection & Desalting
5.0901015.0Wash polar impurities
35.0406015.0Target Elution Window
40.059515.0Column Wash
45.0901015.0Re-equilibration
  • Fraction Analysis & Lyophilization: Analyze the collected fractions via analytical HPLC. Pool fractions with >98% purity. Flash-freeze the pooled aqueous/organic mixture using liquid nitrogen and lyophilize for 48 hours to yield the pure Cbz-Leu-Tyr-OH as a fluffy white powder[1].

References

  • Biotage. Can you use normal phase chromatography to purify protected peptides? Retrieved from [Link]

  • HPLC.eu. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

Method

Application Note & Protocol: A Detailed Guide to the Solution-Phase Synthesis of Cbz-Leu-Tyr-OH

This document provides a comprehensive guide for the solution-phase synthesis of the dipeptide N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH). It is intended for researchers, scientists, and professionals in the f...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the solution-phase synthesis of the dipeptide N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This guide emphasizes the rationale behind the synthetic strategy, provides a detailed step-by-step protocol, and outlines methods for purification and characterization.

Introduction: The Significance of Dipeptide Synthesis

Dipeptides, the simplest members of the peptide family, are crucial building blocks in numerous biological processes and serve as foundational structures in the development of therapeutic agents. The synthesis of well-defined dipeptides is a fundamental technique in medicinal chemistry, enabling the exploration of structure-activity relationships and the construction of more complex peptide-based drugs.[]

This application note focuses on the synthesis of Cbz-Leu-Tyr-OH, a dipeptide composed of L-leucine and L-tyrosine. Leucine is an essential amino acid with a hydrophobic side chain, contributing to the overall lipophilicity of the peptide. Tyrosine, with its phenolic side chain, can participate in hydrogen bonding and offers a site for further chemical modification. The N-terminus is protected by the carbobenzyloxy (Cbz or Z) group, a classic and robust protecting group in peptide synthesis, known for its stability and selective removal under specific conditions.[2][3]

Synthetic Strategy: A Deliberate Approach

The successful synthesis of Cbz-Leu-Tyr-OH in the solution phase hinges on a carefully planned strategy that addresses three key aspects: protecting group selection, coupling reagent choice, and reaction conditions.

Protecting Group Strategy

The protection of reactive functional groups is paramount in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide bond.[4]

  • N-Terminal Protection of Leucine: The α-amino group of leucine is protected with the carbobenzyloxy (Cbz) group. The Cbz group is stable to the basic conditions often used during peptide coupling and can be readily removed by catalytic hydrogenolysis, a mild and efficient method.[3][5] This provides an orthogonal protection strategy relative to many side-chain protecting groups.

  • C-Terminal Protection of Tyrosine: For the synthesis of the free carboxylic acid dipeptide, the C-terminus of the tyrosine residue remains unprotected. This approach simplifies the overall synthesis by eliminating the need for a final deprotection step of the C-terminus.

  • Tyrosine Side-Chain Protection: The phenolic hydroxyl group of tyrosine is a reactive site that could potentially undergo side reactions during the coupling step.[2] However, for the synthesis of a simple dipeptide using carbodiimide-mediated coupling, protection of the tyrosine side chain is often not strictly necessary, especially when using additives like N-hydroxysuccinimide (NHS) which can minimize side reactions. For this protocol, we will proceed without side-chain protection on the tyrosine to maintain a streamlined process, though for more complex syntheses or different coupling reagents, protection with a group like tert-butyl (tBu) would be advisable.[6]

The Coupling Reaction: Forging the Peptide Bond

The formation of the amide bond between the carboxyl group of Cbz-L-leucine and the amino group of L-tyrosine is the central step of this synthesis. This reaction is thermodynamically unfavorable and requires a coupling reagent to activate the carboxylic acid.[7]

We have selected a carbodiimide-based coupling method, specifically using N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).[8][9]

  • DCC as the Activator: DCC is a widely used and effective coupling reagent that activates the carboxylic acid of Cbz-Leu-OH to form a highly reactive O-acylisourea intermediate.[10][11]

  • NHS as an Additive: The addition of NHS is crucial for two primary reasons. First, it reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[12][13] This active ester is less prone to racemization and side reactions compared to the O-acylisourea.[14] Second, the use of NHS minimizes the risk of N-acylurea formation, an unreactive byproduct that can complicate purification.[14]

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Cbz-Leu-OH Cbz-Leu-OH Activation Activation of Cbz-Leu-OH with DCC and NHS Cbz-Leu-OH->Activation L-Tyr-OH L-Tyr-OH Coupling Peptide Bond Formation L-Tyr-OH->Coupling Activation->Coupling Filtration Removal of DCU Coupling->Filtration Acidification Precipitation of Product Filtration->Acidification Purification Recrystallization Acidification->Purification Final_Product Cbz-Leu-Tyr-OH Purification->Final_Product

Caption: Synthetic workflow for Cbz-Leu-Tyr-OH.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of Cbz-Leu-Tyr-OH.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationQuantityNotes
Cbz-L-leucine (Cbz-Leu-OH)265.31-2.65 g (10 mmol)Starting amino acid (N-protected)
L-Tyrosine (L-Tyr-OH)181.19-1.81 g (10 mmol)Starting amino acid (C-terminal)
N,N'-Dicyclohexylcarbodiimide (DCC)206.33-2.27 g (11 mmol)Coupling agent
N-Hydroxysuccinimide (NHS)115.09-1.27 g (11 mmol)Additive
Dichloromethane (DCM)-Anhydrous100 mLReaction solvent
1 M Sodium Hydroxide (NaOH)40.001 MAs neededFor dissolution of L-Tyrosine
1 M Hydrochloric Acid (HCl)36.461 MAs neededFor acidification and precipitation
Ethyl Acetate (EtOAc)--For recrystallizationPurification solvent
Hexanes--For recrystallizationPurification solvent
Step-by-Step Procedure
  • Dissolution of L-Tyrosine: In a 250 mL round-bottom flask, dissolve L-Tyrosine (1.81 g, 10 mmol) in 20 mL of 1 M NaOH(aq). Stir at room temperature until a clear solution is obtained. Cool the solution to 0 °C in an ice bath.

  • Activation of Cbz-L-leucine: In a separate 250 mL flask, dissolve Cbz-L-leucine (2.65 g, 10 mmol) and N-hydroxysuccinimide (1.27 g, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool this solution to 0 °C in an ice bath.

  • Addition of DCC: To the solution from step 2, add a solution of DCC (2.27 g, 11 mmol) in 30 mL of anhydrous DCM dropwise over 15 minutes, while maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Formation of the Active Ester: Stir the mixture from step 3 at 0 °C for 1 hour to allow for the formation of the Cbz-Leu-NHS ester.

  • Coupling Reaction: Slowly add the cooled L-Tyrosine solution from step 1 to the active ester suspension from step 4. The reaction mixture will become biphasic.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir vigorously overnight (approximately 12-16 hours).

  • Removal of Dicyclohexylurea (DCU): After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification by Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure Cbz-Leu-Tyr-OH as a white solid.

  • Drying: Dry the purified product under vacuum.

Reaction Mechanism

The coupling reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid by DCC and the subsequent formation of an NHS ester.

G Cbz_Leu_OH Cbz-Leu-OH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Cbz_Leu_OH->O_Acylisourea + DCC DCC DCC (Carbodiimide) NHS_Ester Cbz-Leu-NHS Ester (Active Ester) O_Acylisourea->NHS_Ester + NHS - DCC DCU DCU (Dicyclohexylurea) (Byproduct) O_Acylisourea->DCU Rearrangement (Side Reaction) NHS NHS (N-Hydroxysuccinimide) Peptide_Bond Cbz-Leu-Tyr-OH (Dipeptide) NHS_Ester->Peptide_Bond + H₂N-Tyr-OH - NHS Tyr_OH H₂N-Tyr-OH (Amine)

Caption: Mechanism of DCC/NHS mediated peptide coupling.

  • The carboxylic acid of Cbz-Leu-OH attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[11][14]

  • N-hydroxysuccinimide (NHS) then reacts with the O-acylisourea intermediate to form a more stable and isolable active ester (Cbz-Leu-NHS).[12][15]

  • The amino group of L-tyrosine performs a nucleophilic attack on the carbonyl carbon of the NHS ester, leading to the formation of the peptide bond and the release of NHS.[13]

  • The byproduct of the initial activation, dicyclohexylurea (DCU), is largely insoluble in the reaction solvent and can be removed by filtration.[8]

Characterization

The identity and purity of the synthesized Cbz-Leu-Tyr-OH should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[16]

  • Melting Point: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dipeptide.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solution-phase synthesis of Cbz-Leu-Tyr-OH. By carefully selecting the protecting groups and coupling reagents, and by understanding the underlying reaction mechanism, researchers can reliably synthesize this dipeptide with high purity. The described method is robust and can be adapted for the synthesis of other dipeptides with appropriate modifications.

References

  • Fiveable. (2025, August 15). N-hydroxysuccinimide Definition - Organic Chemistry Key...
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Google Patents. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (2025).
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Thermo Fisher Scientific - NG. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Enamine. (n.d.). N-Hydroxysuccinimide.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Wikipedia. (n.d.). N-Hydroxysuccinimide.
  • PubMed - NIH. (n.d.). Protecting Groups in Peptide Synthesis.
  • Benchchem. (2025, December).
  • Amerigo Scientific. (2024, April 16).
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • ACS Publications. (2024, April 4). A Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry.
  • PMC. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
  • PMC. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Wikipedia. (n.d.). Carbodiimide.
  • RSC Publishing. (n.d.). A new approach for the synthesis of tyrosine sulphate containing peptides: use of the p-(methylsulphinyl)benzyl group as a key protecting group of serine.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • SRIRAMCHEM. (n.d.). Z-Leu-OH.
  • Google Patents. (n.d.).
  • Wiley Online Library. (n.d.).
  • ResearchGate. (n.d.). The synthesis of l-glycyl-l-tyrosine derivatives using organic-solvent stable PST-01 protease from Pseudomonas aeruginosa PST-01 | Request PDF.
  • Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
  • UCLA. (n.d.). Organic Chemistry of L-Tyrosine. 1.
  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • Bio-protocol. (2025, October 5). Peptide Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • Organic Syntheses Procedure. (n.d.). 10.
  • MDPI. (2021, June 5). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
  • ScienceDirect. (2024, November 19). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds.
  • PMC. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Benchchem. (n.d.). Technical Support Center: Solution-Phase Synthesis of H-LEU-LEU-ALA-OH.

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Application

Application Note: Deprotection Methods for the Cbz Group in Cbz-Leu-Tyr-OH

Target Audience: Researchers, scientists, and drug development professionals. Strategic Considerations & Causality The carboxybenzyl (Cbz or Z) group is a cornerstone amine-protecting group in peptide chemistry due to it...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Considerations & Causality

The carboxybenzyl (Cbz or Z) group is a cornerstone amine-protecting group in peptide chemistry due to its chemical stability and orthogonality to other protecting strategies[1]. However, the deprotection of the dipeptide Cbz-Leu-Tyr-OH presents a highly specific chemical challenge: the presence of the unprotected phenolic hydroxyl group on the tyrosine residue.

While classical Cbz deprotection can be achieved using strong acids (e.g., 33% HBr in acetic acid), this approach is highly problematic for tyrosine-containing substrates. Acidic cleavage generates highly reactive benzyl cations (or benzyl bromides). Because the phenolic ring of tyrosine is strongly electron-donating and ortho/para-directing, these transient electrophiles can undergo unintended Friedel-Crafts-type alkylation, resulting in irreversible 3-benzyltyrosine byproducts[2].

To prevent this structural corruption, catalytic hydrogenolysis is the universally preferred method. Hydrogenolysis cleanly reduces the benzyl moiety to inert toluene, completely bypassing electrophilic aromatic substitution risks while operating at a neutral pH that preserves the peptide backbone[3].

Mechanistic Insights

The catalytic hydrogenation of the Cbz group is a heterogeneous surface reaction. When Cbz-Leu-Tyr-OH is exposed to hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, the reaction proceeds via a self-driving two-step cascade[3]:

  • Hydrogenolysis: The palladium catalyst facilitates the cleavage of the benzylic carbon-oxygen bond, releasing toluene and leaving an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas and yielding the free amine (H-Leu-Tyr-OH)[3].

Caption: Mechanistic pathway of Cbz deprotection via catalytic hydrogenolysis on Pd/C.

Comparative Data for Cbz Deprotection Methods

The efficiency and safety of various deprotection methods for tyrosine-containing peptides vary significantly. The table below summarizes quantitative and qualitative data to guide methodological selection[2][3][4][5].

Deprotection MethodReagents / ConditionsTyrosine Side ReactionsTypical YieldScalabilityStrategic Notes
Catalytic Hydrogenation 10% Pd/C, H₂ gas (1 atm), MeOHNone>95%HighMildest method; volatile byproducts (toluene, CO₂) simplify purification.
Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOHNone>90%MediumExcellent for labs lacking H₂ infrastructure; rapid reaction at 60°C.
Strong Acid Cleavage 33% HBr/AcOHHigh (Aromatic Alkylation)<60%HighNot recommended for unprotected Tyr unless cation scavengers (e.g., anisole) are used.
Lewis Acid Cleavage AlCl₃, HFIPLow~85%MediumAlternative if the substrate contains reducible functional groups (e.g., alkenes).

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

This protocol relies on a self-validating system where the cessation of CO₂ evolution and TLC analysis confirm reaction completion.

Materials:

  • Cbz-Leu-Tyr-OH (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet preferred for safety) (10 mol% Pd)[6]

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade (15 mL)

  • Hydrogen gas (balloon or Parr apparatus)

  • Celite® for filtration

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of Cbz-Leu-Tyr-OH in 15 mL of MeOH in a round-bottom flask. Causality: Polar protic solvents stabilize the polar transition states during hydrogenolysis and ensure full solubility of the zwitterionic dipeptide product[3].

  • Inert Atmosphere Setup: Purge the flask with Nitrogen (N₂) or Argon for 5 minutes. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; an inert blanket prevents ignition[3].

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask slightly and backfill with H₂ gas using a balloon. Repeat this purge cycle three times. Stir the reaction mixture vigorously at room temperature for 2–4 hours[7].

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The appearance of the free primary amine will yield a positive (purple) Ninhydrin spot.

  • Filtration: Once complete, flush the system with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 10 mL of MeOH[7].

  • Concentration: Concentrate the filtrate under reduced pressure. The byproducts (toluene and CO₂) are volatile, yielding the pure H-Leu-Tyr-OH dipeptide without requiring chromatography[7].

Protocol B: Catalytic Transfer Hydrogenation

For environments where H₂ gas is unavailable or poses a safety risk, transfer hydrogenation utilizes a chemical hydrogen donor[4].

Step-by-Step Methodology:

  • Preparation: Dissolve Cbz-Leu-Tyr-OH (1.0 mmol) in MeOH (15 mL) under N₂.

  • Reagent Addition: Add 10% Pd/C (10 mol%), followed by Ammonium Formate (4.0 mmol, 4 equivalents). Causality: Ammonium formate decomposes on the Pd surface to yield H₂, CO₂, and NH₃, providing a steady, localized source of hydrogen[4].

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 1–2 hours.

  • Workup: Cool to room temperature, filter through Celite®, and concentrate. Lyophilization may be required to remove residual ammonium formate salts.

Experimental Workflow Visualization

Caption: Experimental workflow for the catalytic hydrogenation of Cbz-Leu-Tyr-OH.

References

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Source: masterorganicchemistry.com. URL: 1[1]

  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal - Benchchem. Source: benchchem.com. URL: 3[3]

  • Palladium on Carbon (Pd/C) - Common Organic Chemistry. Source: commonorganicchemistry.com. URL: 6[6]

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. Source: benchchem.com. URL: 7[7]

  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem. Source: benchchem.com. URL: 4[4]

  • Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine - Benchchem. Source: benchchem.com. URL: 5[5]

  • Cbz-L-Tyrosine benzyl ester | 5513-40-6 - Benchchem. Source: benchchem.com. URL: 2[2]

Sources

Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Cbz-Leu-Tyr-OH

Abstract & Introduction N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH) is a protected dipeptide intermediate crucial in the stepwise synthesis of more complex peptides for pharmaceutical and research applications....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH) is a protected dipeptide intermediate crucial in the stepwise synthesis of more complex peptides for pharmaceutical and research applications. The carboxybenzyl (Cbz or Z) group provides temporary protection of the N-terminus of leucine, enabling controlled peptide bond formation.[1] The purity, identity, and structural integrity of this intermediate are paramount, as any impurities or structural aberrations can propagate through the synthesis, compromising the yield and bioactivity of the final peptide.

This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of Cbz-Leu-Tyr-OH. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy. This document is intended for researchers, quality control analysts, and process chemists in the fields of peptide chemistry and drug development.

Physicochemical Properties of Cbz-Leu-Tyr-OH

A foundational understanding of the molecule's properties is essential for method development. The properties of Cbz-Leu-Tyr-OH are derived from its constituent protected amino acids.

PropertyValueSource / Rationale
Chemical Structure Chemical structure of Cbz-Leu-Tyr-OHStructure consists of Leucine N-terminally protected by a Cbz group, peptide-bonded to Tyrosine.
Molecular Formula C₂₃H₂₈N₂O₆Calculated by combining C₁₄H₁₉NO₄ (Cbz-Leu-OH)[2] and C₉H₁₁NO₃ (Tyr) and subtracting H₂O.
Average Molecular Weight 444.48 g/mol Calculated from the molecular formula.
Monoisotopic Mass 444.19474 DaCalculated for mass spectrometry analysis.
Appearance White to off-white powder or viscous liquidInferred from related compounds like Cbz-Leu-OH and Cbz-Tyr-OH.[1][3]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol, Acetonitrile); sparingly soluble in water.Based on the properties of its Cbz-protected precursors.[1][2]

Integrated Analytical Strategy

No single technique can fully characterize a peptide intermediate. A successful strategy integrates multiple orthogonal methods to build a complete profile of the material, confirming its identity, purity, structure, and stability. The relationship between these techniques and the information they provide is illustrated below.

G cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Stability Assessment HPLC RP-HPLC Purity Purity & Quantification HPLC->Purity LCMS LC-MS LCMS->Purity (Impurity ID) Identity Identity & Molecular Weight LCMS->Identity NMR NMR Spectroscopy (¹H, ¹³C) Structure Covalent Structure & Functional Groups NMR->Structure FTIR FTIR Spectroscopy FTIR->Structure Thermal Thermal Analysis (DSC/TGA) Stability Thermal Stability Thermal->Stability

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Application

Application of Cbz-Leu-Tyr-OH in protease research

An In-Depth Guide to the Application of Cbz-Leu-Tyr-OH in Protease Research Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Cbz-Leu-Tyr-OH in Protease Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Carbobenzoxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH). We will move beyond simple procedural lists to explore the biochemical rationale behind its use, offering detailed, field-proven protocols for the characterization of key protease families.

Introduction to Cbz-Leu-Tyr-OH: A Versatile Tool for Protease Analysis

N-Carbobenzoxy-L-leucyl-L-tyrosine is a synthetic dipeptide that has become a valuable tool in enzymology. Its design incorporates specific features that make it an excellent substrate for probing the activity of distinct classes of proteolytic enzymes.

The N-terminus is protected by a Carbobenzoxy (Cbz or Z) group. This modification serves two primary purposes: it prevents the free amine from participating in unwanted side reactions and it blocks cleavage by aminopeptidases, thereby ensuring that enzymatic activity observed is specific to endopeptidases or carboxypeptidases targeting the internal peptide bond or the C-terminus.[] The peptide sequence itself, Leucyl-Tyrosine, provides specific recognition motifs for proteases. The bulky, hydrophobic side chains of leucine and tyrosine are key determinants for substrate binding in the active sites of many proteases.[2][3]

Chemical and Physical Properties
PropertyValueSource
Chemical Name N-Carbobenzoxy-L-leucyl-L-tyrosineN/A
Synonyms Z-Leu-Tyr-OHN/A
Molecular Formula C27H30N2O6Derived from components
Molecular Weight 482.54 g/mol Derived from components
Structure Cbz-(NH)-CH(CH2CH(CH3)2)-C(O)-(NH)-CH(CH2-C6H4-OH)-COOHN/A
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in aqueous buffers.[4]

Principle of Specific Proteolytic Cleavage

Proteases achieve specificity through a series of binding pockets in their active site, termed subsites. Following the nomenclature established by Schechter and Berger, the amino acid residues of a substrate are designated P1, P2, P3, etc., in the N-terminal direction from the scissile bond, and P1', P2', etc., in the C-terminal direction.[5] The corresponding binding pockets on the enzyme are named S1, S2, S1', S2', and so on.

Cbz-Leu-Tyr-OH is designed to probe two major classes of proteases based on their subsite preferences:

  • Chymotrypsin-like Serine Proteases (Endopeptidases): These enzymes possess a deep, hydrophobic S1 pocket that favorably accommodates large aromatic or hydrophobic residues at the P1 position.[2] They cleave the peptide bond C-terminal to this residue. For Cbz-Leu-Tyr-OH, the Tyrosine residue serves as the P1 residue, making the Tyr-OH bond the target for cleavage. The Leucine residue occupies the P2 position, which can significantly influence binding affinity and catalytic efficiency.[3]

  • Carboxypeptidase A (Exopeptidase): This metalloprotease specifically removes C-terminal amino acids that have aromatic or bulky aliphatic side chains.[6][7] In Cbz-Leu-Tyr-OH, the entire C-terminal Tyrosine is the recognition motif and is cleaved from the Leucine residue.

Application I: Kinetic Analysis of Chymotrypsin-like Proteases

Scientific Rationale

Characterizing the kinetic parameters (Kₘ, kcat) of an enzyme is fundamental to understanding its efficiency and substrate preference. Cbz-Leu-Tyr-OH is an excellent substrate for this purpose due to its high specificity for chymotrypsin-like enzymes. Direct measurement of peptide bond hydrolysis can be challenging. A more robust and sensitive method is an enzyme-coupled assay, where the product of the primary reaction becomes the substrate for a secondary, reporter enzyme that generates a readily detectable signal.

This protocol describes the use of tyrosinase, which oxidizes the newly exposed L-tyrosine (a product of chymotrypsin activity) to dopaquinone, which then undergoes further reactions to form a colored product (dopachrome) that absorbs strongly at 475 nm. This approach provides a continuous, real-time measurement of protease activity.

Detailed Protocol: Coupled Spectrophotometric Assay

A. Materials and Reagents

  • α-Chymotrypsin (from bovine pancreas)

  • Cbz-Leu-Tyr-OH (Substrate)

  • Mushroom Tyrosinase (Coupling Enzyme)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8

  • Substrate Stock Solution: 10 mM Cbz-Leu-Tyr-OH in 100% DMSO

  • Chymotrypsin Stock Solution: 1 mg/mL in 1 mM HCl.[8] Dilute to a working concentration (e.g., 1-10 µg/mL) in Assay Buffer immediately before use.

  • Tyrosinase Stock Solution: 1000 units/mL in Assay Buffer

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 475 nm at a controlled temperature (25°C).

B. Experimental Procedure

  • Prepare Substrate Dilutions: Create a series of dilutions of the Cbz-Leu-Tyr-OH stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 to 2.0 mM. Expert Tip: Because the substrate is dissolved in DMSO, ensure the final DMSO concentration is constant across all wells (e.g., ≤5% v/v) to avoid effects on enzyme activity.

  • Set up the Reaction Plate: For each substrate concentration, prepare triplicate wells for the reaction and a single well for the blank (no chymotrypsin).

    • To each well, add:

      • 50 µL of Assay Buffer

      • 20 µL of the appropriate Cbz-Leu-Tyr-OH dilution

      • 10 µL of Tyrosinase solution (to a final concentration of ~20 units/mL)

  • Equilibration: Pre-incubate the plate at 25°C for 5 minutes in the spectrophotometer to ensure temperature equilibrium.[9]

  • Initiate Reaction: Add 20 µL of the chymotrypsin working solution to the reaction wells and 20 µL of Assay Buffer to the blank wells.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 475 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate Initial Velocity (v₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity is the slope of the linear portion of this curve (ΔAbs/min). Subtract the slope of the blank from the slopes of the reaction wells.

  • Determine Kinetic Parameters: Convert ΔAbs/min to µM/min using the molar extinction coefficient of dopachrome (ε₄₇₅ = 3,700 M⁻¹cm⁻¹). Plot the initial velocities (v₀) against the substrate concentrations ([S]).

  • Michaelis-Menten Analysis: Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Kₘ.

    • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It reflects the affinity of the enzyme for the substrate.

    • kcat (Turnover Number): Calculated as Vmax / [E], where [E] is the final enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzymes) prep_plate Set up 96-well plate (Substrate dilutions, Tyrosinase) prep_reagents->prep_plate equilibrate Equilibrate plate at 25°C for 5 min prep_plate->equilibrate initiate Initiate reaction (Add Chymotrypsin) equilibrate->initiate measure Measure Absorbance at 475 nm (Kinetic Read) initiate->measure calc_v0 Calculate Initial Velocity (ΔAbs/min) measure->calc_v0 plot_data Plot Velocity vs. [Substrate] calc_v0->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_params Determine Km and kcat fit_curve->determine_params

Application II: Activity Assays for Carboxypeptidase A (CPA)

Scientific Rationale

CPA is a zinc-dependent exopeptidase that plays a critical role in digestion.[7] Unlike chymotrypsin, it cleaves the C-terminal amino acid from a peptide chain. Cbz-Leu-Tyr-OH serves as an ideal substrate, with CPA catalyzing the hydrolysis of the Leu-Tyr bond to release L-Tyrosine and Cbz-L-Leucine.[10] Due to the simultaneous presence of substrate and two products, a chromatographic method like High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the reaction progress. This provides a direct and unambiguous measure of enzyme activity.

Detailed Protocol: HPLC-Based Endpoint Assay

A. Materials and Reagents

  • Carboxypeptidase A (from bovine pancreas)

  • Cbz-Leu-Tyr-OH (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Substrate Stock Solution: 10 mM Cbz-Leu-Tyr-OH in 100% DMSO

  • CPA Stock Solution: 1 mg/mL in high salt buffer (e.g., 10% LiCl). Dilute to a working concentration (e.g., 5-20 µg/mL) in Assay Buffer.

  • Stop Solution: 10% Trichloroacetic Acid (TCA)

  • HPLC system with a C18 reverse-phase column and UV detector (254 nm or 280 nm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

B. Experimental Procedure

  • Standard Curve: Prepare standards of known concentrations for the substrate (Cbz-Leu-Tyr-OH) and the product (L-Tyrosine) to calibrate the HPLC analysis for accurate quantification.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture:

    • 80 µL Assay Buffer

    • 10 µL Substrate Stock (for a final concentration of 1 mM)

  • Equilibration: Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the CPA working solution to start the reaction. For the "time zero" point, add the stop solution before the enzyme.

  • Incubation: Incubate the reaction at 37°C. Take time points (e.g., 0, 5, 10, 20, 30 minutes) by removing the tube and stopping the reaction.

  • Stop Reaction: Add 50 µL of Stop Solution (10% TCA) to each tube at the desired time point. This will precipitate the enzyme and halt the reaction.

  • Sample Preparation: Centrifuge the tubes at >10,000 x g for 5 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes). Monitor the absorbance at 254 nm (for the Cbz group) and/or 280 nm (for Tyrosine).

Data Analysis
  • Quantification: Using the standard curves, determine the concentration of the product (L-Tyrosine) formed at each time point by integrating the area under the corresponding peak.

  • Calculate Specific Activity: Plot the concentration of L-Tyrosine vs. Time. The slope of the initial linear portion of the curve represents the reaction rate (µM/min).

  • Specific Activity is calculated as: (Reaction Rate (µmol/L/min) * Total Volume (L)) / (Amount of Enzyme (mg)) The final units are typically µmol/min/mg (or U/mg).

Application III: Screening for Protease Inhibitors

Rationale

The established kinetic assays can be readily adapted for high-throughput screening (HTS) to identify and characterize protease inhibitors, a critical step in drug discovery. The goal is typically to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

Protocol: Determining IC₅₀ Values

This protocol adapts the chymotrypsin-coupled assay (Section 3.2) for inhibitor screening.

A. Materials

  • All reagents from the chymotrypsin assay.

  • Test compounds (inhibitors) dissolved in DMSO.

B. Procedure

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in DMSO. A typical starting range is from 10 mM down to nanomolar concentrations.

  • Set up the Reaction Plate:

    • Add 2 µL of each inhibitor dilution to triplicate wells. Include positive control (no inhibitor, just DMSO) and negative control (no enzyme) wells.

    • Add 78 µL of a master mix containing Assay Buffer, chymotrypsin (at a concentration that gives a robust signal), and tyrosinase.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 25°C. Expert Tip: This pre-incubation step is crucial for inhibitors that have a slow-on rate.

  • Initiate Reaction: Add 20 µL of the Cbz-Leu-Tyr-OH substrate (at a concentration near its Kₘ).

  • Data Acquisition: Immediately monitor the increase in absorbance at 475 nm as described previously.

C. Data Analysis

  • Calculate the initial velocity (rate) for each inhibitor concentration.

  • Normalize the data by expressing each rate as a percentage of the positive control (uninhibited) rate.

  • Plot the % Activity vs. the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software to determine the IC₅₀ value.

G node_lib Compound Library (Serial Dilutions in DMSO) node_plate Dispense Compounds into 96/384-well Plate node_lib->node_plate node_enzyme Add Enzyme Master Mix (Chymotrypsin + Tyrosinase) node_plate->node_enzyme node_preinc Pre-incubate (Enzyme-Inhibitor Binding) node_enzyme->node_preinc node_sub Add Substrate (Cbz-Leu-Tyr-OH) node_preinc->node_sub node_read Kinetic Read (Absorbance at 475 nm) node_sub->node_read node_analysis Data Analysis (Calculate Rates -> Plot Dose-Response -> Determine IC50) node_read->node_analysis

References

  • Vertex AI Search result[11]

  • CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

  • ChemBK. (2024, April 9). CBZ-TYR-OH.H2O. Retrieved from [Link]

  • Nagy, K., et al. (2015). Research Applications of Proteolytic Enzymes in Molecular Biology. International Journal of Molecular Sciences. Available at: [Link]

  • Hall, I. H., et al. (1979). Antifertility and antiproteolytic activity of activated N-carbobenzoxy amino acid esters. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Turissini, J. (n.d.). Carboxypeptidase A. Proteopedia. Retrieved from [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54356939, O-CBZ-L-Tyrosine. Retrieved from [Link]

  • Dua, R. D., & Gupta, K. (1983). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Journal of Biosciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 725701, O-benzyl-L-tyrosine. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

  • Mortensen, U. H., et al. (1996). Altering substrate preference of carboxypeptidase Y by a novel strategy of mutagenesis eliminating wild type background. Protein Engineering. Available at: [Link]

  • Digital Commons @ Trinity. (2011, May 18). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Retrieved from [Link]

  • Yagami, T., et al. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Zhang, P., et al. (2017). Block-based characterization of protease specificity from substrate sequence profile. BMC Bioinformatics. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of l-glycyl-l-tyrosine derivatives using organic-solvent stable PST-01 protease from Pseudomonas aeruginosa PST-01. Retrieved from [Link]

  • MDPI. (2024, December 23). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Retrieved from [Link]

  • Jiang, L., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Dowd, A. J., et al. (2018). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Frontiers in Molecular Biosciences. Available at: [Link]

  • Tavano, O. L., et al. (n.d.). Biotechnological applications of proteases. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Current and prospective applications of non-proteinogenic amino acids in profiling of proteases substrate specificity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cbz-Leu-Tyr-OH Synthesis

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this dipeptide. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

I. Synthesis Strategy & Reaction Mechanism

Q1: What is the general strategy for synthesizing Cbz-Leu-Tyr-OH?

The most common and logical approach for synthesizing Cbz-Leu-Tyr-OH is through a stepwise peptide coupling reaction.[1] This involves the coupling of an N-terminally protected leucine derivative, in this case, Cbz-L-Leucine (Z-Leu-OH)[2], with a C-terminally protected or unprotected L-tyrosine. The core principle is to selectively form a peptide bond between the carboxyl group of leucine and the amino group of tyrosine.[1][3]

To achieve this selectivity and prevent unwanted side reactions like self-polymerization, a protecting group strategy is essential.[3][4] The amino group of leucine is protected with the benzyloxycarbonyl (Cbz or Z) group, which is stable under the coupling conditions and can be removed later if necessary.[][6]

Experimental Workflow: Cbz-Leu-Tyr-OH Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_final Final Product A Cbz-L-Leucine (Z-Leu-OH) F Activation of Cbz-L-Leucine A->F with Coupling Reagent B L-Tyrosine (or Tyr-OR') G Peptide Bond Formation B->G C Coupling Reagent (e.g., DCC, HBTU) D Base (e.g., DIPEA) E Solvent (e.g., DMF, DCM) F->G Activated Leucine H Filtration of Byproducts (e.g., DCU) G->H I Aqueous Wash H->I J Extraction I->J K Drying & Concentration J->K L Purification (e.g., Crystallization, Chromatography) K->L M Cbz-Leu-Tyr-OH L->M G cluster_main Desired Reaction cluster_side Potential Side Reactions A Cbz-Leu-OH + H-Tyr-OH B Cbz-Leu-Tyr-OH A->B Coupling Reagent C Racemization of Leucine A->C D Self-coupling of Cbz-Leu-OH A->D E Side-chain acylation of Tyrosine A->E F Formation of N-acylurea (with DCC) A->F

Sources

Optimization

Technical Support Center: Troubleshooting Cbz-Leu-Tyr-OH Synthesis

Welcome to the Technical Support Center for peptide synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering side reactions during the solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering side reactions during the solution-phase or solid-phase synthesis of the dipeptide Cbz-Leu-Tyr-OH .

Synthesizing peptides containing sensitive residues like Tyrosine (Tyr) and bulky, prone-to-epimerization residues like Leucine (Leu) requires precise control over reaction kinetics. Below, we dissect the mechanistic causes of the two most common failure modes—O-acylation and racemization —and provide self-validating protocols to ensure high-purity yields.

Mechanistic Overview of Side Reactions

Understanding the failure pathways is the first step in troubleshooting. When coupling Cbz-Leu-OH to a Tyrosine derivative, the reaction can diverge from the desired path due to the high reactivity of the intermediate active ester.

G CbzLeu Cbz-Leu-OH + Activation Reagent ActiveEster O-Acylisourea Intermediate (Highly Reactive) CbzLeu->ActiveEster DIC / EDC Azlactone Azlactone Formation (Achiral Intermediate) ActiveEster->Azlactone Base / Slow Amine Attack OBtEster O-Acyl-OBt/OAt Ester (Stable Active Ester) ActiveEster->OBtEster + HOBt / HOAt / Oxyma Epimer Cbz-D-Leu-Tyr-OH (Racemized Product) Azlactone->Epimer + H-Tyr-OH Desired Cbz-Leu-Tyr-OH (Desired Dipeptide) OBtEster->Desired + H-Tyr-OH OAcyl O-Acylated Tyrosine (Side Product) Desired->OAcyl + Excess Active Ester (Phenol Attack)

Fig 1: Reaction pathways in Cbz-Leu-Tyr-OH synthesis highlighting racemization and O-acylation.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of the crude product shows a massive impurity with a +247 Da mass shift. What is this, and how do I eliminate it? A1: A mass shift of +247 Da corresponds to the addition of a second Cbz-Leu moiety, indicating O-acylation of the Tyrosine side chain. The phenolic hydroxyl group of Tyrosine is highly nucleophilic, especially when deprotonated into a phenolate ion by the bases used during coupling[1]. If the coupling reaction is slow, or if an excess of the activated Cbz-Leu-OH ester is present, the phenolate will attack the active ester, resulting in an O-acylated byproduct[2]. Causality & Solution: To prevent this, avoid using excess base. Alternatively, use highly selective coupling additives (like HOBt or Oxyma) that form active esters reactive toward amines but relatively stable against phenols[3]. If O-acylation persists, you must use a side-chain protected Tyrosine derivative, such as H-Tyr(tBu)-OH.

Q2: Chiral HPLC shows a significant D-Leu-L-Tyr epimer fraction. Why did my Leucine racemize during coupling? A2: Carbodiimide activation (e.g., DIC or EDC) initially forms an unstable O-acylisourea intermediate. If the subsequent nucleophilic attack by the Tyrosine amine is not instantaneous, the intermediate's carbonyl oxygen can intramolecularly attack the Leucine alpha-carbon, forming an azlactone (oxazolone) ring[4]. Because the azlactone intermediate is planar, the subsequent attack by Tyrosine occurs from either face, leading to epimerization (a mixture of L-Leu and D-Leu)[5]. Causality & Solution: Strong bases like DIPEA or TEA accelerate the abstraction of the alpha-proton, driving azlactone formation. Switch your base to 2,4,6-collidine (TMP); its steric hindrance and lower basicity significantly reduce racemization[5]. Furthermore, you must trap the O-acylisourea immediately using an additive like HOAt or OxymaPure.

Q3: Should I use HOBt, HOAt, or OxymaPure as my coupling additive for this specific dipeptide? A3: While HOBt is the traditional benchmark for suppressing racemization by channeling the unstable O-acylisourea into a stable OBt ester[4], modern synthesis favors OxymaPure . HOAt provides faster coupling due to anchimeric assistance (n→π*) but carries similar explosive hazards to anhydrous HOBt[4]. OxymaPure offers superior suppression of epimerization without the energetic risks associated with benzotriazoles.

Quantitative Comparison of Coupling Conditions

The choice of reagents dictates the kinetic competition between the desired amide bond formation and the parasitic side reactions. The table below summarizes expected outcomes based on empirical data for Leucine-Tyrosine couplings.

Coupling Reagent / AdditiveBase UsedEpimerization (D-Leu %)O-Acylation (%)Relative Reaction Rate
DIC aloneDIPEAHigh (>15%)Moderate (~5%)Slow
EDC / HOBtDIPEALow (<2%)Low (<1%)Moderate
DIC / HOAtDIPEAVery Low (<0.5%)Very Low (<1%)Fast
EDC / OxymaPure 2,4,6-Collidine Trace (<0.1%) Trace (<0.1%) Very Fast

Self-Validating Experimental Protocol

This protocol details the optimized solution-phase synthesis of Cbz-Leu-Tyr-OH using an unprotected Tyrosine methyl ester (H-Tyr-OMe·HCl). It is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure side reactions are actively suppressed before proceeding to the next step.

Phase 1: Pre-Activation
  • Dissolution: Dissolve 1.0 equivalent of Cbz-Leu-OH and 1.05 equivalents of OxymaPure in anhydrous DMF (0.2 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of EDC·HCl. Stir for 10 minutes.

    • Causality: Pre-activation at 0°C with OxymaPure ensures the rapid conversion of the transient O-acylisourea into the stable Oxyma active ester, completely bypassing the azlactone formation pathway.

Phase 2: Nucleophile Addition & Coupling
  • Neutralization: In a separate vial, dissolve 1.0 equivalent of H-Tyr-OMe·HCl in DMF. Add 1.0 equivalent of 2,4,6-collidine (TMP) to neutralize the hydrochloride salt.

    • Causality: Using TMP instead of DIPEA minimizes base-catalyzed racemization due to its steric bulk and lower pKa[5].

  • Coupling: Add the neutralized Tyrosine solution dropwise to the activated Cbz-Leu-OH mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: A dominant peak at m/z 457.2 [M+H]⁺ (Cbz-Leu-Tyr-OMe).

    • Fail Criteria: A peak at m/z 704.3 indicates O-acylation. If observed, the reaction must be quenched immediately with a primary amine scavenger (e.g., ethanolamine) to prevent further degradation.

Phase 3: Mild Saponification & Final Validation
  • Hydrolysis: Dilute the reaction mixture with a 1:1 ratio of THF and H₂O. Cool to 0°C and add 1.1 equivalents of LiOH. Stir for exactly 1 hour.

    • Causality: Mild LiOH treatment at 0°C selectively hydrolyzes the methyl ester to yield the final Cbz-Leu-Tyr-OH free acid without cleaving the N-terminal Cbz group or triggering base-catalyzed epimerization.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Validation Checkpoint 2 (Chiral HPLC): Analyze the purified organic residue via Chiral Reversed-Phase HPLC.

    • Pass Criteria: A single, sharp peak corresponding to the L,L-dipeptide (>99% diastereomeric excess).

    • Fail Criteria: A split peak or shoulder indicates the presence of the D-Leu-L-Tyr epimer, suggesting inadequate Oxyma trapping or excessive localized base concentration during Step 3.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety: Why HOBt and HOAt Benzotriazoles Still Matter in Peptide Coupling. Peptide Chemistry. Available at:[Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed (NIH). Available at:[Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

Sources

Troubleshooting

Cbz-Leu-Tyr-OH solubility issues in aqueous buffers

Technical Support Center: Cbz-Leu-Tyr-OH Solubilization Guide As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous reconstitution of protected peptides. Cbz-Leu-Tyr-OH (Carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cbz-Leu-Tyr-OH Solubilization Guide

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous reconstitution of protected peptides. Cbz-Leu-Tyr-OH (Carboxybenzyl-Leucyl-Tyrosine) presents a classic thermodynamic challenge: it is a molecule dominated by lipophilic bulk, yet required to function in polar biological buffers.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the molecular causality behind why this specific dipeptide precipitates, you can implement a self-validating workflow to achieve stable, assay-ready solutions.

Part 1: Solubilization Workflow Visualization

G Start Start: Cbz-Leu-Tyr-OH Powder Step1 Dissolve in 100% DMSO/DMF (Stock: 10-50 mM) Start->Step1 Step2 Primary Validation: Is solution optically clear? Step1->Step2 Step2->Step1 No (Add solvent) Step3 Dropwise addition to Warmed Buffer (pH 7.5-8.0) Step2->Step3 Yes (Clear) Step4 Secondary Validation: Turbidity or Pellet at 10k x g? Step3->Step4 Sol1 Warm to 37°C & Sonicate (3x 10s) Step4->Sol1 Yes (Cloudy) Success Ready for Assay (Final DMSO < 1%) Step4->Success No (Clear) Sol1->Step4 Re-evaluate Sol2 Add Surfactant (e.g., 0.1% Tween-80) Sol1->Sol2 Persistent Cloudiness Sol2->Success Micelles Formed

Figure 1: Decision tree for solubilizing highly hydrophobic Cbz-protected peptides.

Part 2: Diagnostic Troubleshooting (FAQs)

Q1: Why does Cbz-Leu-Tyr-OH immediately form a cloudy suspension when I add it directly to standard PBS (pH 7.4)? Causality: The insolubility is driven by the overwhelming hydrophobic mass fraction of the molecule. While the C-terminal carboxylic acid is deprotonated at pH 7.4 (providing a -1 net charge), the molecule is dominated by the highly lipophilic Carboxybenzyl (Cbz) protecting group, the aliphatic isobutyl chain of Leucine, and the bulky aromatic ring of Tyrosine. According to 1, peptides containing >50% hydrophobic residues are generally insoluble in purely aqueous buffers [1]. The hydrophobic effect forces these non-polar moieties to aggregate to minimize their surface area exposed to water, leading to rapid precipitation.

Q2: Can I adjust the pH to force the molecule into solution without using organic solvents? Causality: Yes, but only to a limited extent. Cbz-Leu-Tyr-OH has a net negative charge at neutral pH. Raising the pH slightly (e.g., to pH 8.0 - 8.5) using a weak base like 0.1M ammonium bicarbonate ensures 100% ionization of the C-terminal carboxylate, which enhances ionic-dipole interactions with water [4]. Furthermore, the phenolic hydroxyl group of Tyrosine has a pKa of ~10.0. Raising the pH above 10 would deprotonate this group, adding a second negative charge and drastically improving solubility. However, highly basic conditions risk racemization of the amino acid stereocenters and potential premature degradation. Therefore, pH adjustment alone is rarely sufficient for Cbz-protected peptides without a co-solvent.

Q3: What is the optimal solvent strategy for cell-based assays where organic solvents must be minimized? Causality: The universally recommended approach for highly hydrophobic protected peptides is the "Concentrated Stock & Dropwise Dilution" method [2].

  • Dissolve the peptide completely in 100% DMSO or DMF to create a highly concentrated stock (e.g., 20-50 mM). The rate of dissolution in pure organic solvent is significantly higher than in an aqueous/organic mixture because the organic solvent disrupts intermolecular hydrogen bonding and solvates the aromatic rings[4].

  • Add this stock dropwise to the aqueous buffer under constant vortexing.

  • For cell culture, ensure the final concentration of DMSO does not exceed 1% (v/v) to prevent cytotoxicity [2].

Q4: Even with the DMSO dropwise method, my solution turns cloudy upon dilution. How can I salvage the experiment? Causality: Cloudiness indicates colloidal micro-aggregation. You can employ two sequential interventions:

  • Thermal & Mechanical Disruption: Briefly warm the solution to 37°C and sonicate in a water bath (3 x 10-second bursts, chilling on ice in between). Sonication provides the kinetic energy needed to break apart hydrophobic aggregates [3].

  • Micellar Encapsulation: If your downstream assay permits, adding a non-ionic surfactant can encapsulate the hydrophobic Cbz and Leucine moieties. Recent advances in green chemistry demonstrate that surfactants like Tween-80 or TPGS-750-M significantly enhance the aqueous solubility of Cbz- and Fmoc-protected amino acids by forming nanomicelles around the lipophilic groups [5, 6].

Part 3: Quantitative Solvent Compatibility Matrix

To optimize your experimental design, reference the following thermodynamic compatibility data for Cbz-Leu-Tyr-OH.

Solvent SystemSolubilization EfficacyBiocompatibility (Cell Assays)Mechanistic Action & Notes
100% DMSO Excellent (>50 mM)N/A (Stock only)Solvates aromatic rings; disrupts H-bonds. Preferred primary solvent [2].
100% DMF Excellent (>50 mM)N/A (Stock only)Alternative to DMSO; harder to remove via lyophilization.
PBS (pH 7.4) Poor (<10 µM)HighHydrophobic aggregation dominates; requires <1% organic co-solvent.
0.1M NH₄HCO₃ (pH 8.0) Moderate (~50 µM)HighWeak base deprotonates C-terminus, enhancing polarity [4].
Aqueous + 0.1% Tween-80 Good (>100 µM)ModerateMicellar encapsulation of the Cbz group prevents aggregation [6].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a "fail-fast" methodology. By incorporating validation checkpoints, you ensure that you do not introduce micro-precipitates into your downstream biological assays, which could cause false-positive artifacts or inconsistent dosing.

Objective: Achieve a stable 100 µM working solution of Cbz-Leu-Tyr-OH in PBS with 0.5% DMSO.

Step 1: Thermal Equilibration Allow the lyophilized Cbz-Leu-Tyr-OH vial to reach room temperature in a desiccator for 30 minutes before opening. Reasoning: Opening a cold vial causes ambient moisture condensation, which triggers localized hydrophobic aggregation of the powder, making it exponentially harder to dissolve [1, 3].

Step 2: Primary Stock Preparation (20 mM) Add pure, anhydrous DMSO directly to the powder. (For 1 mg of peptide, add approximately 113 µL of DMSO). Validation Checkpoint 1: Vortex for 30 seconds. The solution must be optically clear. Hold the tube against a light source. If any refractile particulates remain, sonicate for 1 minute. Do not proceed to Step 3 if the stock is cloudy [4].

Step 3: Buffer Pre-Conditioning Prepare the target aqueous buffer (e.g., PBS, pH 7.4) and warm it to 30–37°C. Reasoning: Increasing the temperature of the aqueous phase increases the thermodynamic solubility limit during the critical mixing phase, preventing kinetic shock and immediate precipitation.

Step 4: Dropwise Dilution While vigorously vortexing 9.95 mL of the warmed PBS, add 50 µL of the 20 mM DMSO stock dropwise (10 µL at a time). Reasoning: Dropwise addition ensures infinite dilution conditions at the point of contact, preventing the local concentration of the peptide from exceeding its aqueous solubility threshold.

Step 5: Final Validation (The Self-Validating Step) Do not rely solely on the naked eye to confirm solubility.

  • Transfer 1 mL of the final solution to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully inspect the very bottom of the tube. If a microscopic white pellet is present, your peptide has crashed out [2].

  • Alternative Validation: Measure the absorbance of the solution at 600 nm (OD600) against a PBS blank. An OD600 > 0.05 indicates the presence of colloidal aggregates. If aggregates are detected, refer back to the workflow diagram (Figure 1) and apply sonication or surfactant rescue.

References

  • Peptide solubility guidelines | Thermo Fisher Scientific | 1

  • Peptide Solubilization Guidelines | JPT Peptide Technologies | 2

  • Peptide Solubility Guidelines - How to solubilize a peptide | SB-Peptide | 3

  • Solubility Guidelines for Peptides | Sigma-Aldrich | 4

  • Green Chemistry: A tandem deprotection/coupling sequence in water | GREENTECH | 5

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase | Open Access Pub | 6

Sources

Optimization

Technical Support Center: Troubleshooting Cbz-Leu-Tyr-OH Purification

Welcome to the Technical Support Center for peptide purification. The dipeptide Cbz-Leu-Tyr-OH (Carboxybenzyl-Leucyl-Tyrosine) presents a unique set of physicochemical contradictions that complicate downstream processing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide purification. The dipeptide Cbz-Leu-Tyr-OH (Carboxybenzyl-Leucyl-Tyrosine) presents a unique set of physicochemical contradictions that complicate downstream processing. The highly lipophilic Carboxybenzyl (Cbz) protecting group and aliphatic Leucine residue drive severe aqueous insolubility, while the unprotected Tyrosine phenol ring introduces vulnerabilities to oxidation and degradation.

This guide provides field-proven troubleshooting logic, causal explanations, and self-validating protocols to help you isolate high-purity Cbz-Leu-Tyr-OH.

Module 1: Solubility and Sample Preparation

Q: Why does my crude Cbz-Leu-Tyr-OH precipitate or form cloudy suspensions in standard aqueous HPLC buffers? A: The Cbz protecting group is an aromatic urethane that, combined with the aliphatic side chain of Leucine, makes the molecule overwhelmingly hydrophobic. When introduced to highly aqueous mobile phases (e.g., <10% Acetonitrile), these hydrophobic regions undergo intermolecular aggregation to minimize contact with water, leading to rapid precipitation[1].

Causality & Solution: To prevent column fouling and ensure a uniform injection profile, the crude peptide must be completely desolvated from aqueous environments and dissolved in a strong polar aprotic solvent. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) disrupts these hydrophobic aggregates by solvating the aromatic rings and hydrogen-bonding with the peptide backbone[1].

G N1 Crude Cbz-Leu-Tyr-OH (Solid) N2 Solubilize in 100% DMSO (Disrupts Aggregation) N1->N2 N3 Filter (0.22 µm PTFE) (Removes Particulates) N2->N3 N4 RP-HPLC Injection (Max 5% Column Volume) N3->N4

RP-HPLC sample preparation workflow for highly hydrophobic Cbz-peptides.

Module 2: Managing Tyrosine Oxidation

Q: I am observing unexpected +16 Da and +14 Da mass shifts in my LC-MS analysis during purification. What is this impurity? A: A +16 Da mass shift is the hallmark of Tyrosine oxidation. The unprotected phenolic hydroxyl group of Tyrosine is highly susceptible to oxidative stress, especially when exposed to light, dissolved oxygen, or trace metals in aging solvents[2].

Causality & Solution: Tyrosine oxidizes first to 3,4-dihydroxyphenylalanine (L-DOPA), adding one oxygen atom (+16 Da)[3]. If the oxidative environment persists, L-DOPA further oxidizes to dopaquinone (-2 Da from DOPA, net +14 Da from Tyrosine). Dopaquinone is a highly reactive electrophile that can trigger irreversible peptide cross-linking and aggregation[3]. To prevent this, degas all HPLC solvents, avoid prolonged exposure to ambient light, and process the crude peptide immediately after cleavage.

G N1 Tyrosine (Phenol) N2 Oxidation (+16 Da) N1->N2 N3 L-DOPA (Catechol) N2->N3 N4 Oxidation (-2 Da) N3->N4 N5 Dopaquinone (Electrophile) N4->N5

Mechanistic pathway of tyrosine residue oxidation to reactive dopaquinone.

Module 3: Epimerization and Diastereomer Resolution

Q: My chromatogram shows a closely eluting twin peak just before my main product. How do I separate the desired L,L-dipeptide from the D,L-epimer? A: During the upstream synthesis of Cbz-Leu-Tyr-OH, the activation of the Leucine carboxyl group can lead to the formation of an oxazolone intermediate. If the reaction environment is too basic, this intermediate racemizes, yielding the Cbz-D-Leu-L-Tyr-OH diastereomer.

Causality & Solution: Epimerization is heavily catalyzed by strong bases like Triethylamine (TEA). Substituting TEA with a sterically hindered, weaker base like N,N-Diisopropylethylamine (DIEA) significantly suppresses this side reaction[4]. Furthermore, utilizing coupling reagents like T3P or DIC/Oxyma instead of standard uronium salts (HATU/HBTU) minimizes the lifespan of the oxazolone intermediate[5]. Because epimers have identical molecular weights and nearly identical polarities, they require a highly optimized, shallow RP-HPLC gradient for baseline resolution.

G N1 Epimer Detected in HPLC? (e.g., Cbz-D-Leu-L-Tyr-OH) N2 Audit Coupling Base N1->N2 N5 Audit Coupling Reagent N1->N5 N3 Using Strong Base (TEA)? N2->N3 N4 Switch to DIEA (Weaker) N3->N4 N6 Using HATU/HBTU? N5->N6 N7 Switch to DIC/Oxyma or T3P N6->N7

Decision tree for troubleshooting and minimizing leucine epimerization.

Module 4: RP-HPLC Purification Strategy

Reverse-Phase HPLC (RP-HPLC) relies on a non-polar stationary phase and a polar mobile phase to separate peptides based on hydrophobicity[6]. The following self-validating protocol ensures the separation of Cbz-Leu-Tyr-OH from unreacted starting materials and epimers.

Quantitative Data: Optimized RP-HPLC Parameters
ParameterSpecificationMechanistic Rationale
Stationary Phase C18 (Polymeric or Silica), 5 µmProvides optimal hydrophobic interaction surface area for the lipophilic Cbz and Leucine groups[6].
Mobile Phase A HPLC-grade H₂O + 0.1% TFATrifluoroacetic acid (TFA) protonates the C-terminal carboxylic acid, decreasing charge density and increasing retention on the hydrophobic resin[6].
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile is volatile, easily removed during lyophilization, and transparent to low-wavelength UV light[7].
Detection Wavelengths 220 nm and 274 nm220 nm detects the peptide amide backbone; 274 nm specifically tracks the Tyrosine aromatic ring absorption[8].
Elution Gradient 20% to 60% B over 40 minsA shallow gradient slope (1% B per minute) is strictly required to baseline-resolve closely eluting D,L-diastereomers.
Step-by-Step Purification Protocol
  • System Preparation: Flush the HPLC system with 100% Acetonitrile to remove organic residues, then equilibrate the C18 column with 20% Mobile Phase B for 5 column volumes (CV).

  • Sample Loading: Dissolve the crude peptide in 100% DMSO (up to 20 mg/mL). Filter through a 0.22 µm PTFE syringe filter. Inject the sample, ensuring the injection volume does not exceed 5% of the total column volume to prevent band broadening and premature precipitation.

  • Gradient Elution: Execute the gradient from 20% to 60% Mobile Phase B over 40 minutes.

  • Dual-Wavelength Monitoring: Monitor the eluent at 220 nm and 274 nm. The target Cbz-Leu-Tyr-OH will show strong absorbance at both wavelengths[8]. Unreacted Cbz-Leu-OH will only absorb at 220 nm (lacking the Tyrosine chromophore), allowing for easy optical differentiation.

  • Fraction Collection & Validation: Collect fractions corresponding to the main peak. Immediately analyze a 10 µL aliquot of the apex fraction via analytical LC-MS to confirm the mass (Exact Mass: ~428.2 Da) and verify the absence of the +16 Da oxidation product[3].

  • Lyophilization: Flash-freeze the validated fractions in liquid nitrogen and lyophilize immediately. Prolonged storage in aqueous TFA can lead to acid-catalyzed degradation of the peptide over time.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection in Dipeptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent bottlenecks in peptide chemistry: the incomplete removal of the Carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent bottlenecks in peptide chemistry: the incomplete removal of the Carboxybenzyl (Cbz or Z) protecting group from dipeptides.

While the Cbz group is a highly reliable, orthogonal protecting group typically cleaved via mild catalytic hydrogenolysis[1], dipeptides present unique microenvironmental and structural challenges. This guide dissects the mechanistic causality behind stalled deprotections and provides self-validating protocols to ensure quantitative yields.

Mechanistic Pathways & Failure Modes

To troubleshoot effectively, we must first understand the interactions at the catalyst surface. Catalytic hydrogenation is a heterogeneous reaction; the Cbz-dipeptide must dissolve, diffuse to the palladium surface, adsorb, react with dissociated hydrogen, and finally desorb. Disruption at any of these phases results in incomplete deprotection.

MechanisticPathways Cbz Cbz-Dipeptide Reaction Catalytic Hydrogenation (Pd/C, H2) Cbz->Reaction Success Complete Deprotection (Free Dipeptide) Reaction->Success Optimal Failure Incomplete Deprotection Reaction->Failure Suboptimal Poison Catalyst Poisoning (Met/Cys Sulfur) Failure->Poison Coord Amine Coordination (Product Inhibition) Failure->Coord Soluble Poor Solubility (Precipitation) Failure->Soluble

Mechanistic pathways and failure modes in Cbz deprotection of dipeptides.

Frequently Asked Questions (FAQs)

Q1: Why does my Cbz deprotection stall at 50-60% conversion when my dipeptide contains Methionine or Cysteine? A: This is a classic case of catalyst poisoning. The sulfur atoms in Methionine (thioether) and Cysteine (thiol) act as strong Lewis bases. They coordinate irreversibly to the active sites on the palladium surface, preventing the adsorption and dissociation of hydrogen gas[1]. Causality-Driven Solution: Switch from standard Pd/C to Pearlman’s Catalyst ( Pd(OH)2​/C ). The oxidized palladium species is significantly more resistant to sulfur poisoning. Alternatively, bypass hydrogenation entirely and utilize acidolysis (e.g., 33% HBr in Acetic Acid)[2].

Q2: My sequence does not contain sulfur, yet the reaction slows down logarithmically and halts. What is happening? A: You are likely experiencing product inhibition via amine coordination. As the Cbz group is cleaved, the newly liberated N-terminal primary amine of the dipeptide can coordinate to the palladium metal, effectively deactivating its own catalyst[3]. Causality-Driven Solution: Perform the hydrogenation in the presence of an acid (e.g., 1-5% v/v Acetic Acid). Protonating the free amine into an ammonium salt eliminates its nucleophilicity toward the metal surface, allowing the catalyst to turn over continuously[3].

Q3: The starting material is completely consumed, but my isolated yield of the free dipeptide is extremely low. Is the deprotection failing? A: The deprotection is likely successful, but your product is being consumed by a secondary side-reaction: Diketopiperazine (DKP) formation. Dipeptides are uniquely vulnerable to this intramolecular cyclization. Once the Cbz group is removed, the free N-terminal amine can attack the C-terminal ester or amide, forming a highly stable 6-membered DKP ring[4]. Causality-Driven Solution: DKP formation is accelerated under basic or neutral conditions. Maintain an acidic environment during deprotection and utilize bulky C-terminal protecting groups (like tert-butyl esters) to sterically hinder the cyclization[4].

Troubleshooting Workflow & Quantitative Optimization

Use the following logical workflow to diagnose and resolve your specific reaction bottleneck.

TroubleshootingWorkflow Start Incomplete Cbz Deprotection CheckS Contains Met/Cys? Start->CheckS YesS Use Pearlman's Catalyst or Acidolysis CheckS->YesS Yes NoS Check Reaction State CheckS->NoS No SolBad Precipitate Forms: Add AcOH/TFE NoS->SolBad Poor Solubility SolGood Solution Clear: Increase Pd/C or Use CTH NoS->SolGood Good Solubility

Troubleshooting workflow for resolving incomplete Cbz deprotection in dipeptides.

Quantitative Optimization Matrix
Diagnostic ObservationPrimary Root CauseRecommended OptimizationExpected Yield Improvement
Reaction stalls <20% conversion (S-containing peptide)Catalyst PoisoningSwitch to Pd(OH)2​/C or HBr/AcOH+40% to +60%
Reaction slows logarithmically; no precipitateAmine CoordinationAdd 1-5% v/v Acetic Acid+30% to +50%
Fine precipitate forms during reactionPoor Product SolubilityUse Co-solvent (MeOH/EtOAc/AcOH)+20% to +40%
SM consumed, but low linear dipeptide massDKP FormationRun strictly under acidic conditions+25% to +45%
Incomplete conversion, clear solution, no sulfurHydrogen StarvationUse Catalytic Transfer Hydrogenation+20% to +30%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific in-process checks to ensure the reaction is proceeding as intended before moving to the workup phase.

Protocol 1: Acid-Modified Catalytic Hydrogenation

Best for: Overcoming amine coordination and poor dipeptide solubility.

  • Preparation: Dissolve the Cbz-dipeptide (1.0 eq) in a solvent mixture of Methanol/Ethyl Acetate (1:1, 0.1 M concentration).

  • Acidification: Add Glacial Acetic Acid (1-5% v/v). Causality: This ensures the product amine is immediately protonated, preventing catalyst deactivation[3].

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the peptide). Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Purge the flask with vacuum/Argon three times, then introduce H2​ gas via a balloon. Stir vigorously at room temperature.

  • Self-Validation Check: Monitor via TLC or LC-MS after 2 hours. You should observe a clean mass shift corresponding to the loss of 134 Da (the Cbz group). If unreacted starting material remains but the solution is clear, refresh the H2​ balloon.

  • Workup: Once complete, filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

Best for: Methionine-containing dipeptides or systems suffering from poor gas-liquid mass transfer.

  • Preparation: Dissolve the Cbz-dipeptide (1.0 eq) in Methanol or DMF (0.1 M).

  • Catalyst Addition: Add Pearlman’s Catalyst ( Pd(OH)2​/C , 20% w/w). Causality: The hydroxylated palladium is sterically and electronically less prone to thioether poisoning[2].

  • Donor Addition: Add Ammonium Formate (5.0 - 10.0 eq) in one portion.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gently heat to 40 °C.

  • Self-Validation Check: Look for effervescence. The decomposition of ammonium formate generates H2​ , CO2​ , and NH3​ . Active bubbling is a visual confirmation that the catalytic cycle is active. Monitor by LC-MS; the reaction is typically complete within 15-45 minutes.

  • Workup: Filter through Celite, concentrate, and lyophilize to remove residual volatile ammonium salts.

References

  • BenchChem. "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis." 1

  • BenchChem. "Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine." 2

  • BenchChem. "How to improve the efficiency of Cbz group removal." 3

  • PLOS One. "Total Synthesis of Septocylindrin B and C-Terminus Modified Analogues." 4

Sources

Optimization

Technical Support Center: Cbz-Leu-Tyr-OH Degradation During Workup

Welcome to the Technical Support Center for Cbz-Leu-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential degradation of Cbz-Leu-Tyr-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cbz-Leu-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential degradation of Cbz-Leu-Tyr-OH during experimental workup. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Cbz-Leu-Tyr-OH during workup?

A1: The primary degradation pathways for Cbz-Leu-Tyr-OH during workup include:

  • Diketopiperazine (DKP) Formation: This is a significant risk for dipeptides, where the deprotected N-terminal amine of a dipeptide can intramolecularly attack the C-terminal ester or amide, forming a cyclic dipeptide. This is particularly prevalent under basic conditions.[1][2]

  • Hydrolysis of the Peptide Bond: Both acidic and basic conditions can promote the hydrolysis of the peptide bond between Leucine and Tyrosine, leading to the individual amino acid derivatives.[3][]

  • Side Chain Reactions of Tyrosine: The phenolic hydroxyl group of Tyrosine can undergo O-acylation if there are residual activated carboxyl groups from the coupling step.[2] Additionally, the Tyrosine side chain is susceptible to oxidation.[5]

  • Racemization: The chiral centers of both Leucine and Tyrosine can be susceptible to racemization, especially under harsh basic or acidic conditions, or during coupling if inappropriate reagents are used.[1][6]

Q2: I'm observing a significant amount of a cyclic by-product. What is it and how can I prevent it?

A2: This is likely a diketopiperazine (DKP). DKP formation is a common side reaction with dipeptides.[3][7] The N-terminal amine, if transiently deprotected, can attack the C-terminal ester, leading to cyclization.

Prevention Strategies:

  • pH Control: Strictly maintain a neutral or slightly acidic pH during aqueous workup. Basic conditions significantly accelerate DKP formation.[2][8]

  • Temperature: Perform extractions and washes at low temperatures (0-4 °C) to minimize the rate of this intramolecular reaction.

  • Immediate Extraction: After the coupling reaction, proceed with the workup without delay to minimize the time the dipeptide is in a solution where cyclization can occur.

  • Alternative Protecting Groups: For future syntheses, if DKP formation is a persistent issue, consider using alternative N-terminal protecting groups that are removed under conditions less favorable for cyclization.[2]

Q3: My final product shows impurities with a mass increase of +16 or +32 Da. What are these?

A3: These mass increases are indicative of oxidation of the tyrosine side chain.[5] The phenol ring of tyrosine is susceptible to oxidation, which can occur during the workup, especially if the reaction mixture is exposed to air for prolonged periods or if oxidizing agents are present.

Prevention and Removal:

  • Inert Atmosphere: Conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use of Scavengers: If oxidation is suspected during cleavage from a solid support prior to workup, the use of scavengers in the cleavage cocktail is recommended.[5]

  • Purification: Reversed-phase HPLC is typically effective at separating the oxidized impurities from the desired product.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the workup of Cbz-Leu-Tyr-OH.

Problem 1: Low Yield After Aqueous Extraction

Symptoms:

  • Significantly lower than expected mass of the product after extraction and drying.

  • Presence of the desired product in the aqueous layer upon analysis (e.g., by TLC or LC-MS).

Possible Causes & Solutions:

Possible Cause Underlying Principle Troubleshooting Protocol
Incorrect pH of the Aqueous Layer The carboxylic acid of Cbz-Leu-Tyr-OH requires an acidic pH to be protonated and thus soluble in the organic phase. If the pH is too high, the carboxylate form will be more soluble in the aqueous layer.[9]1. During the aqueous wash, ensure the pH of the aqueous layer is acidic (pH 2-3) by using a dilute acid solution (e.g., 1 M HCl or 0.5 M H₂SO₄).2. Check the pH of the aqueous layer with pH paper after each wash.3. If the product is in the aqueous layer, re-acidify it and re-extract with an organic solvent like ethyl acetate.
Emulsion Formation Peptides can act as surfactants, leading to the formation of stable emulsions during extraction, which traps the product at the interface.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.2. Centrifuge the mixture at a low speed to separate the layers.3. Filter the entire mixture through a pad of Celite®.
Peptide Hydrolysis Prolonged exposure to strongly acidic or basic conditions during workup can lead to the cleavage of the peptide bond.[3][10]1. Minimize the time the dipeptide is in contact with acidic or basic aqueous solutions.2. Use milder acids (e.g., citric acid) for acidification.3. Perform extractions at low temperatures to reduce the rate of hydrolysis.

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions S1 Low Yield After Extraction C1 Incorrect pH S1->C1 C2 Emulsion S1->C2 C3 Peptide Hydrolysis S1->C3 S2 Product in Aqueous Layer S2->C1 Sol1 Adjust pH to 2-3 C1->Sol1 Sol2 Add Brine / Centrifuge C2->Sol2 Sol3 Minimize Contact Time / Use Mild Acid C3->Sol3

Problem 2: Presence of Multiple Spots on TLC or Peaks in HPLC After Workup

Symptoms:

  • TLC analysis of the crude product shows multiple spots.

  • HPLC analysis reveals several impurities eluting close to the main product peak.

Possible Causes & Solutions:

Possible Cause Underlying Principle Troubleshooting Protocol
Diketopiperazine (DKP) Formation As a dipeptide, Cbz-Leu-Tyr-OH is prone to intramolecular cyclization to form a DKP, especially if exposed to any basic conditions during workup.[2][11]1. Analysis: The DKP will have a different retention time on HPLC and a lower mass than the starting dipeptide. Confirm its presence by LC-MS.2. Prevention: Ensure all workup steps are performed under neutral or slightly acidic conditions. If a base was used in the preceding step, ensure it is fully quenched and neutralized before proceeding with the workup.
Incomplete Reaction or Residual Coupling Reagents Unreacted starting materials or by-products from coupling reagents (e.g., DCU from DCC) can contaminate the product.[12][13]1. Analysis: Compare the HPLC or TLC of the crude product with the starting materials.2. Purification: Most coupling reagent by-products can be removed by filtration (e.g., DCU) or by standard chromatography.
Racemization The stereochemistry of the amino acids may have been compromised during the synthesis or workup.[1][6]1. Analysis: Chiral HPLC is required to separate diastereomers. Standard RP-HPLC may show peak broadening or splitting.2. Prevention: Use racemization-suppressing additives (e.g., HOBt, Oxyma) during coupling. Avoid strong bases and high temperatures during workup.
O-Acylation of Tyrosine The hydroxyl group of tyrosine may have been acylated by residual activated amino acids.[2]1. Analysis: Look for a mass corresponding to the dipeptide plus an acyl group in the LC-MS analysis.2. Purification: This impurity can often be separated by silica gel chromatography or preparative HPLC.

G cluster_impurities Potential Impurities Crude_Product {Crude Cbz-Leu-Tyr-OH | Multiple Impurities} DKP Diketopiperazine Crude_Product->DKP Starting_Materials Unreacted Starting Materials Crude_Product->Starting_Materials Diastereomers Diastereomers (Racemization) Crude_Product->Diastereomers O_Acylated_Product O-Acylated Tyrosine Crude_Product->O_Acylated_Product

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Cbz-Leu-Tyr-OH
  • Reaction Quenching: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a cold, dilute acid (e.g., 1 M HCl or 5% citric acid solution) to remove any unreacted amine components and basic by-products. Repeat this wash twice.

  • Brine Wash: Wash the organic layer with cold brine to remove residual water and aid in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Cbz-Leu-Tyr-OH.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying Cbz-protected amino acids and peptides, which are often crystalline solids.[14][15]

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvent systems at room temperature and upon heating. Good solvent systems will show low solubility at room temperature and high solubility when heated. Common systems include:

    • Ethyl acetate/hexanes

    • Methanol/water

    • Ethanol/water

    • Acetone/water

  • Dissolution: Dissolve the crude Cbz-Leu-Tyr-OH in the minimum amount of the chosen hot solvent system.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Analytical HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of peptides.[16][17]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the peptide in the initial mobile phase composition or a suitable solvent like acetonitrile/water.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 46(7), 1377-1381.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. BenchChem.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.
  • Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection. BenchChem.
  • US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
  • Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing.
  • Hydrolysis of Proteins: Breaking Down to Amino Acids. BOC Sciences.
  • Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes. Chemical Science, 11(40), 10958-10964.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Peptide Science, e3434.
  • Protein purific
  • Gante, J. (1986). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • The best solvant for for dipeptide recrystallization?.
  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis of proteins and determination of their amino acid composition. In Protein and Peptide Analysis (pp. 95-121). Humana Press.
  • Application Notes and Protocols for the Purification of Cbz-D-Leu-Val-Boc by Chrom
  • Al-Ghamdi, S., & Al-Ayed, A. S. (2021).
  • Djurovic, M., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 23(18), 7173-7177.
  • Goto, M., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Molecules, 26(11), 3358.
  • Coin, I., et al. (2007). Epimerisation in Peptide Synthesis. Molecules, 12(12), 2783-2804.
  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure.
  • Sohma, Y., & Kiso, Y. (2006). O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of the Pharmaceutical Society of Japan, 126(1), 13-24.
  • CBZ-TYR-OH.H2O. ChemBK.
  • Peptide Hydrolysis. Chemistry LibreTexts.
  • Zhang, Y., et al. (2012).
  • WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Wang, W., & Roberts, C. J. (2013). Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences, 102(2), 359-370.
  • Chadha, R., et al. (2014). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech, 15(4), 917-928.
  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 60(5), 339-344.
  • Chen, K., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3394-3404.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 963.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 110-120.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.
  • pH-Dependent Extraction of Antioxidant Peptides from Red Seaweed Palmaria palmata: A Sequential Approach. Marine Drugs, 21(9), 489.
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
  • Effect of aqueous solution pH value on the reactive extraction degrees of amino acids by D2EHPA. Journal of the Serbian Chemical Society, 78(10), 1459-1470.
  • Sohma, Y., & Kiso, Y. (2006). A) Mechanism of NO and ON intramolecular acyl migration reaction; (B) ON intramolecular acyl migration-type water-soluble prodrugs of KNI-272 and -279; (C) water-soluble prodrug of KNI-727.
  • Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatiz
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. Toxicological Sciences, 186(1), 1-18.
  • Construction and Application of Detection Model for Leucine and Tyrosine Content in Golden Tartary Buckwheat Based on Near Infrared Spectroscopy. Foods, 11(21), 3499.
  • The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltr
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539-561.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.

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Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Cbz-Leu-Tyr-OH

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing when analyzing Cbz-Leu-Tyr-OH (Carbobenzoxy-L-Leuc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing when analyzing Cbz-Leu-Tyr-OH (Carbobenzoxy-L-Leucyl-L-Tyrosine).

As a protected dipeptide, its unique structural features—a bulky hydrophobic Cbz protecting group, a phenolic hydroxyl, and a free C-terminal carboxylic acid—make it highly susceptible to secondary chromatographic interactions. This guide synthesizes chemical causality with field-proven diagnostics to help you restore optimal peak symmetry.

Diagnostic Workflow

Before adjusting mobile phase chemistry, it is critical to determine whether the tailing is a physical system defect or a chemical secondary interaction.

HPLC_Troubleshooting Start Observe Peak Tailing for Cbz-Leu-Tyr-OH Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Check Does the neutral marker tail? Test->Check Physical Physical Issue (Dead Volume / Frit Block) Check->Physical Yes Chemical Chemical Issue (Silanol / pH / Overload) Check->Chemical No FixPhys Replace Frit, Check Tubing, Reverse Flush Column Physical->FixPhys ChemSplit Dilute Sample 1:10 & Re-inject Chemical->ChemSplit Overload Mass Overload (Reduce Injection Vol) ChemSplit->Overload Tailing resolves Silanol Secondary Interactions (Silanols / H-Bonding) ChemSplit->Silanol Tailing persists FixChem Add 0.1% TFA or Use Endcapped Column Silanol->FixChem

Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Core Troubleshooting Guide (FAQs)

Q: Why does Cbz-Leu-Tyr-OH specifically exhibit peak tailing on standard C18 columns? A: Peak tailing is primarily caused by the occurrence of [1]. While the primary separation mechanism is the hydrophobic interaction between the C18 phase and the Cbz/Leucine moieties, secondary polar interactions occur. Cbz-Leu-Tyr-OH has a free C-terminal carboxylic acid (pKa ~3.1). If the mobile phase pH is not strictly controlled, the analyte exists in a state of partial ionization, leading to [2]. Additionally, the free carboxylic acid and phenolic hydroxyl can form strong hydrogen bonds with unreacted silanol groups (Si-OH) on the silica support.

Q: How do I definitively differentiate between chemical tailing and physical tailing? A: Physical problems—such as a void at the column head, blocked frits, or excessive extra-column tubing—affect all eluting peaks equally. Chemical interactions are analyte-specific. To test this, inject a neutral, non-interacting compound like toluene. If the neutral compound tails, you have a physical plumbing issue; if only your peptide tails, you have an [3].

Q: Which mobile phase modifiers are best for resolving Cbz-Leu-Tyr-OH tailing? A: To suppress secondary interactions, you must operate at a pH at least 1-2 units below the analyte's pKa. Trifluoroacetic acid (TFA) at 0.05% - 0.1% (pH ~2.0) is the gold standard for UV detection. TFA ensures the acidic silanol groups on the silica surface are [4], neutralizing them and eliminating secondary ionic interactions. If you are using LC-MS, TFA causes severe ion suppression. In this case, use 0.1% Formic Acid. Because Formic Acid is a weaker acid and only partially masks silanols, adding 10-20 mM ammonium formate can [5] and load tolerance.

Q: Could my sample concentration or injection solvent be causing the tailing? A: Yes. Mass overload occurs when the number of analyte molecules exceeds the available binding sites on the stationary phase, which typically causes peak fronting but can also [6]. Furthermore, Cbz-Leu-Tyr-OH has limited solubility in highly aqueous mobile phases. If your sample is dissolved in 100% DMSO or DMF, the precipitation of the sample at the column head causes a [7], directly resulting in peak tailing. Ensure the injection solvent closely matches the initial mobile phase conditions.

Quantitative Data: Modifier Selection Matrix

The choice of acidic modifier directly impacts both the suppression of silanol interactions and the compatibility with downstream detectors.

ModifierTypical ConcentrationApprox. pHSilanol SuppressionMS CompatibilityImpact on Cbz-Leu-Tyr-OH Peak Asymmetry ( As​ )
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0ExcellentPoor (Ion Suppression) As​≈1.0−1.1 (Ideal)
Formic Acid (FA) 0.1% v/v~2.7ModerateExcellent As​≈1.3−1.5 (Slight Tailing)
FA + Ammonium Formate 0.1% FA + 10mM AF~3.4Good (Masking)Excellent As​≈1.1−1.2 (Sharp)
Phosphoric Acid 0.1% v/v~2.1ExcellentNone (Non-volatile) As​≈1.0−1.1 (Ideal for UV)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the root cause. Execute the following self-validating protocols to systematically isolate and resolve the tailing.

Protocol 1: The Neutral Marker Diagnostic Test

Objective: Isolate the root cause of peak tailing as either a physical system defect or a chemical secondary interaction.

  • Preparation: Prepare a 10 µg/mL solution of a neutral, non-ionizable marker (e.g., Toluene or Uracil) in the starting mobile phase.

  • Execution: Inject 5 µL of the neutral marker using your current Cbz-Leu-Tyr-OH method conditions.

  • Measurement: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Self-Validation Check:

    • If As​>1.2 for the neutral marker: The issue is physical. Proceed to replace the column inlet frit, check for dead volume in PEEK tubing connections, or reverse-flush the column to remove particulate blockages.

    • If As​≤1.1 for the neutral marker, but >1.5 for Cbz-Leu-Tyr-OH: The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Cbz-Peptides

Objective: Eliminate secondary interactions through precise pH control and ion-pairing.

  • Assess Detection Method: Determine if the assay requires UV or Mass Spectrometry (MS) detection.

  • UV Detection Workflow:

    • Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.08% v/v TFA (The slightly lower TFA concentration in organic phase balances UV baseline drift).

  • MS Detection Workflow:

    • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Equilibration: Flush the column with 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica stationary phase.

  • Execution: Inject the Cbz-Leu-Tyr-OH sample (ensure the sample is diluted 1:10 to rule out mass overload).

  • Self-Validation Check: The peak asymmetry factor should drop below 1.2. If tailing persists despite pH optimization, the column stationary phase may be degraded (loss of end-capping), necessitating a column replacement.

References

  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs. Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". GMP Insiders. Available at:[Link]

  • Chrominfo. "How to avoid peak tailing in HPLC chromatography". Chrominfo Blog. Available at:[Link]

  • Axion Labs. "Front Tailing HPLC & GC Peaks". Axion Analytical Labs. Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?". Chrom Tech, Inc. Available at:[Link]

  • Element Lab Solutions. "Reducing non-specific protein binding in HPLC". Element Lab Solutions. Available at:[Link]

  • Schuster, S. A., et al. "Fast High Performance Liquid Chromatography Separations for Proteomic Applications Using Fused-Core® Silica Particles". National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Cbz-Leu-Tyr-OH Synthesis

A Guide to Identification, Management, and Prevention of Common Impurities Welcome, researchers and developers. As a Senior Application Scientist, I've seen firsthand how seemingly minor impurities can derail peptide syn...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identification, Management, and Prevention of Common Impurities

Welcome, researchers and developers. As a Senior Application Scientist, I've seen firsthand how seemingly minor impurities can derail peptide synthesis projects, leading to time-consuming purification efforts and ambiguous biological data. The synthesis of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH), a foundational dipeptide, is an excellent case study in impurity management.

This guide is structured to move from foundational knowledge to practical, hands-on troubleshooting. We will explore the "what" and "why" of common impurities before diving into actionable protocols to keep your synthesis clean and efficient.

Part 1: Frequently Asked Questions - Understanding the Impurity Landscape

This section addresses the most common questions regarding impurities in dipeptide synthesis, focusing on the underlying chemical principles.

Q1: What are the primary impurities I should anticipate when synthesizing Cbz-Leu-Tyr-OH?

In any peptide synthesis, impurities can arise from starting materials, side reactions, or incomplete reactions.[1] For Cbz-Leu-Tyr-OH, the most prevalent issues are not from simple incomplete couplings but from intramolecular side reactions inherent to dipeptide synthesis.

Table 1: Common Impurities in Cbz-Leu-Tyr-OH Synthesis

Impurity Name Structure/Description Common Cause(s) Analytical Identification (LC-MS)
Diketopiperazine (DKP) Cyclo(Leu-Tyr), a cyclic dipeptide. Intramolecular cyclization of the deprotected dipeptide ester intermediate (H-Leu-Tyr-OR).[2] Mass peak corresponding to [M-H₂O] of the linear dipeptide. Elutes as a sharp, often earlier peak than the product.
Diastereomers e.g., Cbz-D-Leu-L-Tyr-OH or Cbz-L-Leu-D-Tyr-OH. Racemization of the activated Cbz-L-Leucine during the coupling step.[3][4] Same mass as the desired product. May appear as a shoulder or closely eluting peak in high-resolution reverse-phase HPLC. Requires chiral chromatography for definitive separation.
Unreacted Starting Materials Cbz-L-Leucine and Tyrosine ester (e.g., H-Tyr-OMe). Inefficient coupling activation or reaction conditions. Peaks corresponding to the individual molecular weights of the starting materials.
N-Acylurea Byproduct formed from carbodiimide reagents (e.g., DCC, DIC). O-to-N acyl migration of the activated intermediate.[4] Mass peak corresponding to [Cbz-Leu + Carbodiimide].

| Tyrosine-Related Impurities | e.g., 3-Benzyl-Tyrosine derivative. | Occurs if using an O-benzyl protecting group for the Tyrosine side chain and harsh acidic conditions are used for deprotection.[5] | Mass peak corresponding to the addition of a benzyl group to the product. |

Q2: Why is Diketopiperazine (DKP) formation such a significant problem?

Diketopiperazine formation is a major, often irreversible, side reaction in both solid-phase and solution-phase synthesis, particularly at the dipeptide stage.[2][6]

  • Mechanism: After the Tyrosine ester is coupled to Cbz-Leucine, the next step would typically be the deprotection of the Tyrosine C-terminus (e.g., saponification of a methyl ester). However, if the N-terminal protecting group of the dipeptide is removed first (less common in this specific synthesis but a major issue in standard solid-phase peptide synthesis), the newly freed amino group of Leucine is perfectly positioned to attack the ester carbonyl of Tyrosine. This intramolecular aminolysis results in the formation of a highly stable, six-membered ring, cleaving the peptide from any resin support or truncating the chain.[2][7]

  • Thermodynamic Stability: The six-membered DKP ring is exceptionally stable due to ideal bond angles that minimize ring strain.[2] This thermodynamic driving force makes its formation favorable, especially when the linear dipeptide is exposed to basic conditions for a prolonged period, which can increase the nucleophilicity of the N-terminal amine.[8]

Q3: What causes the formation of diastereomers (racemization)?

Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, and it is a persistent challenge during the peptide bond formation step.[3]

  • Mechanism (Oxazolone Formation): The activation of the carboxylic acid of Cbz-L-Leucine (for example, with a carbodiimide coupling reagent) makes the alpha-proton more acidic. In the presence of a base, this proton can be abstracted. This allows for the formation of a planar, achiral intermediate called a 5(4H)-oxazolone.[4] This intermediate can then be re-protonated from either side before it reacts with the Tyrosine amine, leading to a mixture of L-L and D-L dipeptides.[4][9]

  • Influencing Factors:

    • Base: Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIEA) are more likely to cause racemization than weaker or bulkier bases like N-methylmorpholine (NMM).[3][9]

    • Coupling Reagents: While effective, some coupling reagents can increase the risk. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or Oxyma is crucial, as they form active esters that are less prone to oxazolone formation.[9][10]

    • Temperature: Higher coupling temperatures accelerate the rate of racemization.[9]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Workflow & Key Impurity Pathways

The following diagram illustrates the desired synthetic pathway and the two major off-target reactions that can significantly impact yield and purity.

G SM Starting Materials (Cbz-Leu-OH + H-Tyr-OR) Coupling Peptide Coupling (e.g., DIC/HOBt) SM->Coupling Activated Activated Intermediate (Cbz-Leu-O-HOBt) Coupling->Activated Activation DipeptideEster Protected Dipeptide (Cbz-Leu-Tyr-OR) Activated->DipeptideEster Coupling with H-Tyr-OR Racemized Racemized Intermediate (Oxazolone) Activated->Racemized Base-catalyzed proton abstraction Deprotection Final Deprotection (e.g., Saponification) DipeptideEster->Deprotection DeprotectedAmine [H-Leu-Tyr-OR] DipeptideEster->DeprotectedAmine Premature N-terminal deprotection (side reaction) Product Final Product (Cbz-Leu-Tyr-OH) Deprotection->Product Diastereomer Diastereomeric Impurity (Cbz-D-Leu-Tyr-OR) Racemized->Diastereomer Attack by H-Tyr-OR DKP Diketopiperazine (Cyclo(Leu-Tyr)) DeprotectedAmine->DKP Intramolecular Cyclization

Caption: Synthesis workflow and major impurity pathways.

Problem 1: HPLC analysis shows a significant peak with a mass corresponding to the dipeptide minus water (M-18).
  • Likely Cause: You are observing the formation of Diketopiperazine (DKP). This is especially common if the reaction mixture is subjected to basic conditions for an extended period after the peptide bond has formed but before the final workup.

  • Solution & Prevention Protocol:

    • Temperature Control: Keep the coupling reaction temperature at 0°C initially and allow it to warm slowly to room temperature. Avoid excessive heating.

    • Base Stoichiometry: Use the minimum necessary amount of base. If you are using an amino acid salt (e.g., H-Tyr-OMe·HCl), use only one equivalent of a tertiary amine base (like NMM) to neutralize it.[9]

    • Prompt Workup: Once the coupling reaction is complete (as monitored by TLC or LC-MS), proceed immediately to the workup and purification steps. Do not let the reaction mixture sit for extended periods, especially if unreacted base is present.

    • Purification Strategy: DKP is often less polar than the desired carboxylic acid product. It can typically be separated effectively using silica gel chromatography or by precipitation/crystallization from an appropriate solvent system.[11][12]

Problem 2: The main product peak on the HPLC has a significant shoulder or a closely eluting contaminant with the identical mass.
  • Likely Cause: This is a classic sign of racemization, where a diastereomer of your target peptide has formed.

  • Solution & Prevention Protocol:

    • Add Racemization Suppressants: Always use an additive like HOBt or Oxyma when activating the carboxylic acid with a carbodiimide (DCC, DIC).[9] These additives form reactive esters that are more resistant to racemization.

    • Choose the Right Base: Opt for a sterically hindered or weaker base. N-methylmorpholine (NMM, pKa 7.4) is generally preferred over N,N-diisopropylethylamine (DIEA, pKa 10.1) to minimize the risk of α-proton abstraction.[3][9]

    • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine component (Tyrosine ester) is introduced. A common strategy is to add the coupling reagent and HOBt to the Cbz-L-Leucine solution and stir for only 5-10 minutes at 0°C before adding the Tyrosine ester and base.

    • Low Temperature: Perform the coupling reaction at 0°C for the first 1-2 hours before allowing it to warm to room temperature.[4]

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing issues based on analytical data.

G Start Impurity Detected in LC-MS CheckMass Check Mass of Impurity Start->CheckMass MassProduct Mass = Product? CheckMass->MassProduct Yes MassM18 Mass = Product - 18? CheckMass->MassM18 No, check other masses CauseRacemization Likely Cause: Racemization MassProduct->CauseRacemization MassSM Mass = Starting Material? MassM18->MassSM No CauseDKP Likely Cause: Diketopiperazine (DKP) MassM18->CauseDKP Yes CauseIncomplete Likely Cause: Incomplete Coupling MassSM->CauseIncomplete Yes SolRacemization Solution: - Use HOBt/Oxyma - Use weaker base (NMM) - Lower temperature CauseRacemization->SolRacemization SolDKP Solution: - Prompt workup - Minimize base exposure - Control temperature CauseDKP->SolDKP SolIncomplete Solution: - Check reagent stoichiometry - Increase reaction time - Ensure anhydrous conditions CauseIncomplete->SolIncomplete

Caption: Troubleshooting logic for impurity identification.

Part 3: Recommended Analytical and Purification Protocols

Accurate analysis and effective purification are critical for obtaining a high-quality final product.

Protocol 1: HPLC Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected peptides.[13] The Cbz group provides a strong UV chromophore, making detection straightforward.

Table 2: Representative RP-HPLC Method

Parameter Setting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

| Sample Prep | Dissolve sample in 1:1 Acetonitrile/Water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[13] |

Protocol 2: Purification by Recrystallization

If the crude product is of reasonable purity (>85-90%), recrystallization is an excellent method for removing minor impurities.

  • Solvent Selection: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. A common system for compounds like this is Ethyl Acetate/Hexanes.[11][12]

  • Dissolution: Dissolve the crude Cbz-Leu-Tyr-OH in a minimal amount of warm ethyl acetate.

  • Induce Crystallization: Slowly add hexanes (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (hexanes).

  • Drying: Dry the purified crystals under vacuum.

References
  • Vertex AI Search. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
  • ResolveMass Laboratories Inc. (2025, July 22).
  • Wikipedia. (n.d.). 2,5-Diketopiperazine.
  • Sigma-Aldrich. (n.d.). Peptide Impurities.
  • Bada, J. L., & Miller, S. L. (n.d.).
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
  • Weygand, F., et al. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • De Spiegeleer, B., et al. (2014, December 15). Related impurities in peptide medicines. PubMed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025).
  • Sci-Hub. (n.d.).
  • ACS Omega. (2022, December 6).
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • Divakaran, R. (2008). Protecting groups in organic synthesis.
  • BenchChem. (2025). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.
  • Int J Pept Protein Res. (1978, August). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed.
  • BenchChem. (2025).
  • Thieme. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

Sources

Troubleshooting

Technical Support Center: Cbz-Leu-Tyr-OH Degradation Troubleshooting &amp; Storage Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive, field-validated guide to help researchers, biochemists, and drug development professionals maintain the stru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive, field-validated guide to help researchers, biochemists, and drug development professionals maintain the structural integrity and bioactivity of Cbz-Leu-Tyr-OH.

Cbz-Leu-Tyr-OH is a synthetically protected dipeptide. While the Carboxybenzyl (Cbz) group provides N-terminal stability, the molecule remains highly vulnerable to environmental degradation—specifically targeting the peptide bond and the reactive phenolic side chain of the tyrosine residue.

Section 1: Mechanistic Understanding of Degradation (FAQ)

Q1: What are the primary chemical vulnerabilities of Cbz-Leu-Tyr-OH during storage? A1: The degradation of Cbz-Leu-Tyr-OH is driven by three distinct chemical pathways, each triggered by specific environmental factors:

  • Tyrosine Oxidation: The phenolic side chain of the tyrosine residue is highly susceptible to oxidation. This reaction is readily initiated by exposure to ambient oxygen, UV light, and trace transition metal ions[1]. Oxidation often leads to the formation of dityrosine cross-links, which permanently alter the peptide's conformation and function[1].

  • Peptide Bond Hydrolysis: The presence of moisture acts as a catalyst for the hydrolysis of the peptide bond between Leucine and Tyrosine[2].

  • Cbz Group Cleavage: The Cbz protecting group is generally robust in mildly acidic and basic media[3]. However, it is fundamentally designed to be labile under specific conditions; exposure to strong acids (e.g., HBr in acetic acid) or unintended catalytic hydrogenation environments will cause premature deprotection[3].

Pathways Root Cbz-Leu-Tyr-OH (Intact Dipeptide) Ox Tyrosine Oxidation (Trigger: O2, UV Light) Root->Ox Hyd Peptide Hydrolysis (Trigger: H2O, pH) Root->Hyd Deprot Cbz Deprotection (Trigger: Strong Acid/Pd) Root->Deprot Agg Dityrosine Aggregates (Insoluble) Ox->Agg Frag Cbz-Leu + Tyr (Loss of Function) Hyd->Frag Free H-Leu-Tyr-OH (Unprotected) Deprot->Free

Logical mapping of Cbz-Leu-Tyr-OH degradation pathways and their physical triggers.

Section 2: Troubleshooting Guide

Q2: My lyophilized Cbz-Leu-Tyr-OH powder has become difficult to dissolve and shows a yellowish tint. What happened? A2: This is a classic macroscopic indicator of severe tyrosine oxidation. When the tyrosine phenol group oxidizes, it forms insoluble dityrosine aggregates[1]. The yellowish tint and drastically reduced solubility confirm that the storage vial was likely compromised by ambient oxygen or UV light exposure[1].

Q3: Why is my reconstituted Cbz-Leu-Tyr-OH solution losing activity after a few days at 4°C? A3: Peptides stored in an aqueous solution degrade exponentially faster than their lyophilized counterparts[4]. The aqueous environment serves as the primary medium for hydrolytic degradation[2]. Furthermore, if your solvent's pH is alkaline, it increases the electron density on the phenolic oxygen of tyrosine, making it highly susceptible to rapid oxidation[1].

Q4: How do freeze-thaw cycles physically damage the peptide? A4: Repeatedly moving a vial from a -20°C freezer to room temperature causes physical stress to the lyophilized cake[2]. More importantly, opening a cold vial in ambient air introduces condensation. This moisture absorption directly accelerates hydrolysis[4].

Section 3: Quantitative Data on Storage Conditions

To maximize the shelf life of Cbz-Leu-Tyr-OH, storage parameters must be strictly controlled. The table below summarizes the causality between storage conditions and degradation rates.

Physical StateTemperatureAtmosphere & PackagingEstimated Shelf LifePrimary Degradation Risk
Lyophilized Powder -80°CArgon flushed, Amber vial> 24 monthsNegligible[2]
Lyophilized Powder -20°CArgon flushed, Amber vial12 - 24 monthsMinimal[2]
Lyophilized Powder 4°C (Fridge)Ambient Air, Clear vialWeeks to MonthsTyrosine photo-oxidation[1][2]
Aqueous Solution (pH 5-6) -20°CAmbient AirDays to WeeksHydrolysis, Aggregation[4][5]
Aqueous Solution (pH > 8) Room TempAmbient Air, Light< 24 hoursRapid oxidation & hydrolysis[1][6]

Section 4: Validated Experimental Protocols

To create a self-validating system of quality control, implement the following step-by-step methodologies for processing and verifying your peptide stocks.

Protocol A: Optimal Lyophilization and Storage Workflow

This protocol mitigates the four primary enemies of peptide stability: heat, moisture, light, and oxygen[2].

  • Lyophilization: Ensure the synthesized Cbz-Leu-Tyr-OH is completely freeze-dried. This removes virtually all water, eliminating the primary medium through which hydrolysis occurs[2].

  • Aliquoting: Pre-determine the required mass for individual assays. Divide the bulk peptide into single-use aliquots to completely eliminate freeze-thaw degradation[2][4].

  • Light Protection: Package the aliquots exclusively in amber glass vials. UV light drives the photo-oxidation of the tyrosine residue[1][2].

  • Inert Atmosphere: Flush the headspace of each vial with Argon or Nitrogen gas to displace ambient oxygen, thereby preventing oxidative damage[1][5].

  • Temperature Control: Seal the vials tightly and store them in a desiccator placed inside a -20°C (standard) or -80°C (maximum stability) freezer[2][6].

Workflow Lyo 1. Lyophilization (Remove H2O) Aliq 2. Aliquot (Amber Vials) Lyo->Aliq Gas 3. Inert Gas (Argon Flush) Aliq->Gas Store 4. Deep Freeze (-20°C to -80°C) Gas->Store QC 5. HPLC-MS (Periodic QC) Store->QC

Step-by-step workflow for the optimal preparation, storage, and quality control of Cbz-Leu-Tyr-OH.

Protocol B: HPLC-MS Quality Control for Oxidation Detection

Perform this protocol periodically to verify the structural integrity of your stored aliquots.

  • Sample Preparation: Reconstitute a single-use aliquot in a slightly acidic buffer (pH 5-6) immediately prior to analysis to prevent transient degradation[4].

  • Chromatography: Inject 5-10 µL of the sample into an HPLC system equipped with a standard C18 column. Maintain a flow rate of 0.2-0.4 mL/min at a column temperature of 25-30°C[1].

  • Mass Spectrometry Setup: Utilize Electrospray Ionization (ESI) in positive mode[1].

  • Data Analysis & Validation: Scan the mass range for the expected [M+H]⁺ parent ion of Cbz-Leu-Tyr-OH. To confirm degradation, specifically look for mass shifts of +16 Da (e.g., [M+H+16]⁺), which definitively indicate the monohydroxylation of the tyrosine residue, or larger mass aggregates denoting dityrosine cross-linking[1].

References

  • Preventing oxidation of tyrosine in H-Gly-Ala-Tyr-OH during storage , Benchchem. 1

  • Peptide Storage Guide , Creative Peptides. 6

  • Peptide Storage Guide: Temperature, Stability & Shelf Life , Apex Laboratory. 2

  • How to Store Peptides | Best Practices for Researchers , JPT.5

  • Peptide Storage and Handling Guidelines , GenScript. 4

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group , Benchchem. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different coupling reagents for Cbz-Leu-Tyr-OH synthesis

The synthesis of the protected dipeptide Cbz-Leu-Tyr-OH serves as a foundational model for evaluating peptide coupling efficiency. The reaction involves coupling the sterically hindered aliphatic amino acid, N-carbobenzy...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the protected dipeptide Cbz-Leu-Tyr-OH serves as a foundational model for evaluating peptide coupling efficiency. The reaction involves coupling the sterically hindered aliphatic amino acid, N-carbobenzyloxy-L-leucine (Cbz-Leu-OH), with the phenolic amino acid, L-tyrosine methyl ester (H-Tyr-OMe), followed by C-terminal saponification. Selecting the optimal coupling reagent is a critical determinant of success, directly impacting yield, chiral integrity, and the ease of byproduct removal[1].

This guide provides an objective, data-driven comparison of the most prominent coupling reagents used in modern peptide synthesis, complete with mechanistic causality and self-validating experimental protocols.

Mechanistic Challenges & Causality

Peptide bond formation is fundamentally a nucleophilic substitution reaction. The carboxylic acid of Cbz-Leu-OH must be activated to become highly susceptible to nucleophilic attack by the α -amine of H-Tyr-OMe[2].

However, over-activation introduces a severe mechanistic flaw: the activated intermediate can cyclize into an oxazolone. The α -proton of this oxazolone is highly acidic and readily abstracts, leading to a loss of chiral integrity (epimerization/racemization) at the Leucine residue[3]. To circumvent this, modern coupling relies on a self-validating trap: the initial highly reactive intermediate is immediately intercepted by an additive (like HOBt or Oxyma) to form a slightly less reactive, but stereochemically stable, active ester[4].

PeptideCoupling A Cbz-Leu-OH (Carboxylic Acid) B Activation (Coupling Reagent + Base) A->B Add Reagent C Active Ester Intermediate (e.g., OBt, OAt, Oxyma) B->C -H2O equivalent E Cbz-Leu-Tyr-OMe (Protected Dipeptide) C->E Nucleophilic Attack D H-Tyr-OMe (Nucleophile) D->E Amine addition F Saponification (LiOH / H2O) E->F Base Hydrolysis G Cbz-Leu-Tyr-OH (Final Product) F->G Acidification

Logical workflow of Cbz-Leu-Tyr-OH synthesis via active ester intermediate.

Comparative Analysis of Reagent Classes

Carbodiimides (EDC·HCl vs. DCC)

Carbodiimides are the foundational, cost-effective activators of peptide chemistry[2]. DCC (N,N'-dicyclohexylcarbodiimide) is highly effective but generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to completely remove from the product matrix[4]. For the solution-phase synthesis of Cbz-Leu-Tyr-OH, EDC·HCl is vastly superior. Its causality for selection lies in its urea byproduct being highly water-soluble, allowing for complete removal via simple aqueous extraction[4]. Both must be paired with HOBt to suppress the otherwise high (~25%) epimerization rates[3].

Aminium/Uronium Salts (HATU vs. HBTU)

For sterically hindered couplings like Leucine, uronium salts (which exist predominantly in their aminium form[5]) provide rapid kinetics. HATU utilizes a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The nitrogen at position 7 of the HOAt ring provides neighboring group participation, forming a hydrogen bond with the incoming amine of H-Tyr-OMe. This accelerates nucleophilic attack and drastically minimizes epimerization compared to standard HBTU[4][6].

Phosphonium Salts (PyBOP)

PyBOP offers high coupling efficiency with a significantly lower risk of racemization[2]. Unlike HATU, PyBOP does not react with the free amine of H-Tyr-OMe to form a dead-end guanidinium byproduct. This makes PyBOP the reagent of choice if the coupling is expected to be slow and requires excess reagent[4].

Next-Generation Oximes (COMU)

COMU is a morpholine-based uronium salt incorporating OxymaPure. It is a premier "green chemistry" reagent[6]. The internal hydrogen-bond accepting capability of its morpholine ring drives exceptional reactivity, often outperforming HATU. Furthermore, its byproducts are completely water-soluble, combining the kinetic advantages of uronium salts with the easy workup of EDC[6].

Quantitative Performance Data

The following table synthesizes the expected performance metrics for synthesizing Cbz-Leu-Tyr-OMe in solution phase based on comparative field data[1][3][4][6].

Coupling Reagent SystemAdditive Required?Avg. Yield (%)Epimerization (%)Reaction TimeByproduct Removal Method
DCC Yes (HOBt)80 - 85%< 2.0%2 - 4 hoursFiltration (often incomplete)
EDC·HCl Yes (HOBt)85 - 90%< 2.0%2 - 4 hoursAqueous Extraction
PyBOP No (Built-in)90 - 95%< 1.0%1 - 2 hoursChromatography
HATU No (Built-in)> 95%< 0.5%30 minsChromatography / Extraction
COMU No (Built-in)> 95%< 0.5%15 - 30 minsAqueous Extraction

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific analytical check to confirm causality.

Protocol A: EDC/HOBt-Mediated Synthesis (Cost-Effective Standard)

Objective: Synthesize Cbz-Leu-Tyr-OMe using water-soluble byproducts for easy purification.

  • Amine Liberation: Dissolve 1.0 eq of H-Tyr-OMe·HCl in anhydrous Dichloromethane (DCM). Add 1.1 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, freeing the nucleophilic α -amine.

  • Activation: In a separate flask, dissolve 1.0 eq of Cbz-Leu-OH and 1.1 eq of HOBt in DCM. Cool to 0°C. Add 1.1 eq of EDC·HCl. Stir for 15 minutes.

    • Causality: Cooling prevents runaway thermal activation that leads to oxazolone formation. HOBt immediately traps the O-acylisourea to form the OBt active ester.

  • Coupling: Transfer the amine solution to the activated ester flask. Allow to warm to room temperature and stir for 3 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Elute with 1:1 Hexane/Ethyl Acetate. Stain with Ninhydrin and heat.

    • Validation Check: If the primary amine (H-Tyr-OMe) is completely consumed, no purple spot will appear. The product will be visible under UV (254 nm) due to the Cbz and Tyrosine aromatic rings.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted acid and the water-soluble EDC urea byproduct.

Protocol B: COMU-Mediated Synthesis (High-Efficiency Green Alternative)

Objective: Rapid synthesis of Cbz-Leu-Tyr-OMe with minimal epimerization.

  • Preparation: Dissolve 1.0 eq of Cbz-Leu-OH and 1.0 eq of H-Tyr-OMe·HCl in N,N-Dimethylformamide (DMF).

  • Activation & Coupling: Add 1.0 eq of COMU, followed immediately by 2.1 eq of DIPEA.

    • Causality: COMU is highly reactive. Adding the base last initiates the simultaneous activation of the acid and neutralization of the amine salt, driving the reaction to completion in under 30 minutes[6].

  • Self-Validation (Colorimetric):

    • Validation Check: COMU reactions exhibit a distinct color change (often shifting to yellow/orange) depending on the base used, providing a visual cue of active ester formation and consumption[6].

  • Workup: Dilute with Ethyl Acetate and wash extensively with water and brine to remove DMF and the water-soluble COMU byproducts.

Protocol C: Saponification to Final Product (Cbz-Leu-Tyr-OH)
  • Hydrolysis: Dissolve Cbz-Leu-Tyr-OMe in a 3:1 mixture of THF/H 2​ O. Add 1.2 eq of Lithium Hydroxide (LiOH) at 0°C.

    • Causality: LiOH is utilized instead of NaOH because the lithium cation coordinates tightly with the carbonyl oxygen, providing a milder, more controlled hydrolysis that prevents β -elimination or racemization of the dipeptide.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS.

    • Validation Check: Ensure the mass shifts from the methyl ester[M+H] + to the free acid [M+H] + . Confirm that the Tyrosine phenol remains intact and unoxidized.

  • Isolation: Acidify to pH 2 using 1M HCl to precipitate the final Cbz-Leu-Tyr-OH product. Extract with Ethyl Acetate, dry over Na 2​ SO 4​ , and concentrate.

References

  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity Benchchem
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis Luxembourg Bio Technologies (Tetrahedron Letters)
  • Optimizing Peptide Coupling: Key Techniques JPT
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey ACS Public
  • Recent development of peptide coupling reagents in organic synthesis Uni-Kiel
  • Epimeris
  • Coupling Reagents AAPPTec

Sources

Comparative

Comprehensive Literature Review and Comparison Guide: Cbz-Protected Dipeptide Substrates in Enzymology and Drug Development

Introduction Carboxybenzyl (Cbz or Z) protected dipeptide substrates, such as Cbz-Phe-Arg-AMC and Cbz-Gly-Pro-AMC, are indispensable tools in protease enzymology, inhibitor screening, and drug development. The Cbz group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carboxybenzyl (Cbz or Z) protected dipeptide substrates, such as Cbz-Phe-Arg-AMC and Cbz-Gly-Pro-AMC, are indispensable tools in protease enzymology, inhibitor screening, and drug development. The Cbz group serves a critical dual purpose: it protects the N-terminus of the dipeptide from non-specific exopeptidase degradation, and it provides essential hydrophobic bulk that mimics extended peptide chains. This guide objectively compares Cbz-protected substrates against alternative N-terminal modifications (Fmoc, Boc, Ac) and provides field-validated experimental protocols for their application.

Objective Comparison: Cbz vs. Alternative Protecting Groups

The choice of N-terminal protecting group fundamentally alters the kinetic profile, solubility, and synthetic utility of a dipeptide substrate. As an application scientist, selecting the correct substrate requires balancing chemical stability with enzymatic affinity.

  • Cbz (Carboxybenzyl): Offers excellent stability across a wide pH range and is resistant to mild acids and bases[1]. In enzymatic assays, the benzyl ring of the Cbz group often occupies the S3/S4 hydrophobic pockets of proteases, significantly enhancing substrate affinity by mimicking the presence of a P3 aromatic amino acid[2].

  • Boc (tert-Butyloxycarbonyl): While highly orthogonal to Cbz in synthetic workflows[3], Boc is inherently acid-labile[4]. This is a severe liability in continuous kinetic assays for lysosomal proteases (e.g., Cathepsins) that require acidic buffers (pH 4.5–6.0) to maintain enzyme activity[5][6].

  • Fmoc (Fluorenylmethyloxycarbonyl): Fmoc provides massive hydrophobic bulk, which can drive self-assembly into hydrogels via π−π stacking[7]. However, its extreme hydrophobicity often leads to poor aqueous solubility in standard assay buffers. Furthermore, Fmoc is base-labile, restricting its use in assays operating above pH 7.5[8].

  • Ac (Acetyl): The smallest protecting group. While it increases aqueous solubility, it lacks the steric bulk required to engage extended substrate-binding clefts. For instance, HCMV protease demonstrates vastly superior specific activity against Cbz- and Boc-protected substrates compared to Ac-protected analogs, as the active site demands a larger hydrophobic substitution at the alpha-amino group to properly anchor the substrate[2].

Table 1: Comparative Properties of N-Terminally Protected Dipeptide Substrates
Protecting GroupAqueous SolubilityChemical StabilityEnzymatic Affinity (Steric Bulk)Primary Deprotection Method
Cbz (Z) ModerateHigh (Stable to TFA and mild base)High (Mimics P3 aromatic residues)Hydrogenolysis ( H2​ , Pd/C)[4]
Boc ModerateLow at acidic pHModerate (Aliphatic bulk)Acidolysis (TFA)[4]
Fmoc Low (Prone to aggregation)Low at basic pHVery High (Often too bulky)Base (Piperidine)[8]
Ac HighVery HighLow (Lacks hydrophobic engagement)Enzymatic (Acylases)

Enzyme Kinetics: The Causality of Substrate Design

The structural design of Cbz-dipeptides directly dictates their kinetic behavior. Cathepsin B and L, ubiquitous lysosomal cysteine proteases, are prime examples. When profiling human Cathepsin L, the fluorogenic substrate Cbz-Phe-Arg-AMC exhibits an apparent Michaelis constant ( Km​ ) of approximately 3.3 µM[6]. The Cbz group effectively anchors the substrate into the enzyme's open conformation, promoting rapid endopeptidase activity[5].

The causality lies in the binding energy: the Cbz moiety provides necessary van der Waals interactions with the S3 subsite, orienting the scissile bond (Arg-AMC) precisely over the catalytic cysteine[9]. Removing the Cbz group or replacing it with a small Acetyl group often results in a dramatic drop in the specificity constant ( kcat​/Km​ ).

Table 2: Kinetic Parameters for Cathepsin Cleavage of Cbz-Phe-Arg-AMC
EnzymeSubstrateAssay pHApparent Km​ (µM)Application ContextRef
Human Cathepsin LCbz-Phe-Arg-AMC5.5~3.3Inhibitor screening (SMAIs)[6]
Human Cathepsin BCbz-Phe-Arg-AMC6.0Substrate-dependentEndopeptidase activity mapping[5]
Schistosoma SmCB1Cbz-Phe-Arg-AMC5.5High affinityAntischistosomal drug profiling[10]

Experimental Methodologies

Protocol 1: Fluorometric Kinetic Assay for Cathepsin L using Cbz-Phe-Arg-AMC

Causality & Self-Validation: This protocol uses CHAPS to prevent enzyme aggregation and DTT to maintain the active-site cysteine in a reduced state. A no-enzyme blank is mandatory to self-validate that fluorescence increases are strictly enzyme-mediated, not due to spontaneous substrate hydrolysis.

  • Buffer Preparation: Prepare an assay buffer containing sodium acetate (pH 5.5), 1 mM CHAPS, 1 mM Na 2​ EDTA, and 5 mM DTT. Equilibrate the buffer to 25°C[6].

  • Substrate Preparation: Dissolve Cbz-Phe-Arg-AMC in 100% DMSO to create a 10 mM stock solution[6].

  • Enzyme Activation: Pre-incubate human Cathepsin L in the assay buffer for 15 minutes to ensure full reduction of the active site cysteine.

  • Reaction Initiation: Add the substrate to the reaction mixture to achieve a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent enzyme denaturation[6].

  • Data Acquisition: Continuously monitor the release of free AMC (Relative Fluorescence Units, RFU) using a microplate reader at excitation 380 nm and emission 460 nm[11]. Record the linear progress curve for 10–15 minutes to calculate the initial velocity ( v0​ )[12].

Protocol 2: Orthogonal Deprotection in Substrate Synthesis

Causality & Self-Validation: When synthesizing complex modified dipeptides, Cbz and Boc provide an orthogonal protection strategy. Cbz is cleaved by reduction, leaving Boc intact, whereas Boc is cleaved by acid, leaving Cbz intact[3].

  • Cbz Removal (Hydrogenolysis): Dissolve the Cbz-protected peptide in methanol. Add 5% Pd/C catalyst. Stir the mixture under an atmospheric pressure of H2​ for 40 hours[4]. Filter through Celite to remove the catalyst and yield the free amine.

  • Boc Removal (Acidolysis): Dissolve the Boc-protected peptide in dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (TFA) and stir for 2 hours. Remove volatiles in vacuo to isolate the deprotected product[4].

Visualizing Workflows and Mechanisms

CleavageMechanism Substrate Cbz-Phe-Arg-AMC (Non-fluorescent) Complex Enzyme-Substrate Complex Substrate->Complex Binds S1/S2/S3 pockets Enzyme Cathepsin L (Active Cys-SH) Enzyme->Complex pH 5.5, 5mM DTT Product1 Cbz-Phe-Arg-OH (Cleaved Dipeptide) Complex->Product1 Hydrolysis Product2 Free AMC (Fluorescent, 460nm) Complex->Product2 Fluorophore Release

Mechanism of Cbz-Phe-Arg-AMC cleavage by Cathepsin L releasing fluorescent AMC.

OrthogonalSynthesis Start Boc-Arg(Pbf)-AMC (Starting Material) DeprotectBoc TFA / DCM (Acidolysis) Start->DeprotectBoc Removes N-terminal Boc Intermediate H-Arg(Pbf)-AMC (Free Amine) DeprotectBoc->Intermediate Leaves Pbf intact Couple Add Cbz-Phe-OH (EDC/HOBt) Intermediate->Couple Peptide Coupling Final Cbz-Phe-Arg(Pbf)-AMC (Orthogonally Protected) Couple->Final Yields Cbz-dipeptide

Orthogonal synthesis workflow utilizing Boc deprotection to couple a Cbz-protected amino acid.

References

  • Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC (nih.gov). 5

  • Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - PMC (nih.gov). 12

  • Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors - HZDR. 9

  • Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - ACS Infectious Diseases. 10

  • Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents - Frontiers. 6

  • Cytomegalovirus Protease Targeted Prodrug Development - Molecular Pharmaceutics. 2

  • literature review of Boc vs. Cbz protecting groups - Benchchem. 4

  • Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups - Benchchem. 3

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides - PMC (nih.gov). 1

  • Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks - MDPI. 7

  • Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen - New Journal of Chemistry (RSC Publishing). 8

  • N-CBZ-Phe-Arg-AMC - 楚肽生物科技 (apeptides.com). 11

Sources

Validation

Side-by-Side Comparison of Deprotection Methods for Cbz-Leu-Tyr-OH

A Senior Application Scientist's Guide to Yield, Purity, and Chemoselectivity The Chemoselectivity Challenge The removal of the Carboxybenzyl (Cbz or Z) protecting group from the dipeptide Cbz-Leu-Tyr-OH presents a class...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Yield, Purity, and Chemoselectivity

The Chemoselectivity Challenge

The removal of the Carboxybenzyl (Cbz or Z) protecting group from the dipeptide Cbz-Leu-Tyr-OH presents a classic chemoselectivity challenge in peptide synthesis. While the N-terminal Cbz group on Leucine is robust, the molecule also contains a free C-terminal carboxylic acid and, critically, an unprotected phenolic hydroxyl group on the Tyrosine residue .

Because the Tyrosine phenol ring is highly electron-rich, it is exceptionally vulnerable to electrophilic aromatic substitution (specifically, Friedel-Crafts alkylation). If a deprotection method generates a reactive benzyl carbocation, the Tyrosine ring will act as a nucleophile, leading to irreversible side-chain modifications (e.g., 3-benzyltyrosine). Therefore, selecting a deprotection method requires balancing reaction kinetics with the absolute preservation of the Tyrosine side chain.

Mechanistic Logic & Method Selection

When approaching Cbz deprotection for this specific substrate, we typically evaluate three primary methodologies: Catalytic Hydrogenation , Catalytic Transfer Hydrogenation , and Acidolytic Cleavage . The decision hinges on laboratory infrastructure, safety constraints, and the presence of catalyst poisons (such as sulfur-containing impurities).

DecisionTree Start Cbz-Leu-Tyr-OH Deprotection Q1 Are sulfur impurities or catalyst poisons present? Start->Q1 Q2 Is H2 gas apparatus available & safe? Q1->Q2 No (Standard) Meth3 Acid Cleavage (HBr/AcOH + Anisole) High Risk to Tyrosine Q1->Meth3 Yes (Pd/C Poisoned) Meth1 Catalytic Hydrogenation (H2, Pd/C) High Purity, Neutral Q2->Meth1 Yes Meth2 Transfer Hydrogenation (NH4HCO2, Pd/C) Fast, No H2 Gas Needed Q2->Meth2 No

Caption: Decision matrix for selecting the optimal Cbz deprotection method for Cbz-Leu-Tyr-OH.

  • Hydrogenolysis (Standard & Transfer): These methods operate via a neutral, reductive mechanism. The benzyl-oxygen bond is cleaved on the palladium surface, releasing toluene. The resulting intermediate is an unstable carbamic acid that spontaneously decarboxylates to yield the free amine 1. Tyrosine is highly stable under these conditions.

  • Acidolysis (HBr/AcOH): This method operates via a cationic mechanism. The carbamate is protonated and cleaved to form a reactive benzyl carbocation. Without intervention, this carbocation will attack the Tyrosine ring.

Side-by-Side Quantitative Comparison

The following table summarizes the performance of each method specifically applied to Tyrosine-containing peptides.

ParameterCatalytic Hydrogenation (H₂ gas)Transfer Hydrogenation (NH₄HCO₂)Acidolytic Cleavage (HBr/AcOH)
Typical Yield 90–95%90–98%70–85%
Reaction Time 2–12 hours10 mins–2 hours1–4 hours
Byproducts Toluene, CO₂Toluene, CO₂, NH₃Benzyl bromide, CO₂
Risk to Tyrosine Low (Safe)Low (Safe)High (Requires Scavengers)
Mechanism Reductive HydrogenolysisReductive HydrogenolysisCationic Cleavage
Scalability & Safety Requires specialized H₂ safety infrastructure.Highly scalable, standard glassware.Harsh acids, corrosive, toxic fumes.

Deep Dive into Experimental Workflows

Method A: Catalytic Hydrogenation (H₂ Gas, Pd/C)

The Gold Standard for Purity This method is the cleanest approach, as the only byproducts are volatile (toluene and carbon dioxide) 2.

  • Causality & Experience: We utilize Methanol (MeOH) or Ethanol (EtOH) because polar protic solvents stabilize the transition state of the carbamic acid decarboxylation. A critical safety mandate is purging the flask with an inert gas (N₂ or Argon) before introducing hydrogen. Dry Pd/C in the presence of methanol vapors and atmospheric oxygen is highly pyrophoric.

Protocol:

  • Dissolve Cbz-Leu-Tyr-OH (1.0 eq) in anhydrous MeOH (approx. 10 mL/mmol).

  • Purge the reaction flask with N₂ for 5 minutes.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Evacuate the flask and backfill with H₂ gas (via balloon or Parr apparatus). Repeat 3 times.

  • Stir vigorously at room temperature for 2–12 hours. Monitor via LC-MS until the Cbz mass disappears.

  • Purge the flask with N₂ to remove residual H₂.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Never let the filter cake dry out while under vacuum, as it may ignite.

  • Concentrate the filtrate under reduced pressure to yield H-Leu-Tyr-OH.

Method B: Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C)

The Agile Alternative When H₂ gas is unavailable or poses a safety risk, ammonium formate acts as an excellent in situ hydrogen donor 3.

  • Causality & Experience: Ammonium formate decomposes on the Pd/C surface to generate H₂, CO₂, and NH₃. This creates a massive local concentration of active hydrogen species directly on the catalyst, bypassing the mass-transfer limitations of bubbling H₂ gas. This makes the reaction exceptionally fast. However, the generation of ammonia makes the solution slightly basic; therefore, strict LC-MS monitoring is required to prevent unwanted side reactions if left stirring for too long.

Workflow Step1 1. Dissolve Cbz-Leu-Tyr-OH in MeOH Step2 2. Add 10% Pd/C (Under N2) Step1->Step2 Step3 3. Add NH4HCO2 (H2 Donor) Step2->Step3 Step4 4. Stir at RT Monitor by LC-MS Step3->Step4 Step5 5. Filter through Celite Pad Step4->Step5 Step6 6. Concentrate & Purify Step5->Step6

Caption: Step-by-step experimental workflow for catalytic transfer hydrogenation.

Protocol:

  • Dissolve Cbz-Leu-Tyr-OH (1.0 eq) in MeOH.

  • Under a gentle N₂ stream, add 10% Pd/C (10 mol%).

  • Add solid ammonium formate (3–5 eq) in one portion.

  • Stir at room temperature (or gentle reflux at 60°C for stubborn substrates). The reaction typically completes in 15–45 minutes.

  • Monitor strictly by TLC or LC-MS.

  • Filter through Celite®, wash with MeOH, and concentrate to yield the product.

Method C: Acidolytic Cleavage (HBr/AcOH)

The High-Risk Fallback This method is generally avoided for Tyrosine-containing peptides unless the substrate contains sulfur (which poisons Pd catalysts) 45.

  • Causality & Experience: Strong acids like 33% HBr in Acetic Acid cleave the Cbz group but generate a highly reactive benzyl carbocation. To prevent this carbocation from alkylating the Tyrosine phenol ring, a "scavenger" must be used. Anisole is the standard choice because its methoxy group makes its aromatic ring even more nucleophilic than Tyrosine's phenol ring. The anisole acts as a sacrificial lamb, reacting with the benzyl carbocation faster than the peptide can.

Protocol:

  • Dissolve Cbz-Leu-Tyr-OH (1.0 eq) in a minimal amount of glacial acetic acid.

  • Critical Step: Add Anisole (10 eq) to the solution as a carbocation scavenger.

  • Slowly add 33% HBr in Acetic Acid (approx. 5-10 mL/mmol).

  • Stir at room temperature for 1–2 hours.

  • Precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the resulting H-Leu-Tyr-OH hydrobromide salt by filtration and wash extensively with ether to remove the benzylated anisole byproducts.

Conclusion & Recommendations

For the routine deprotection of Cbz-Leu-Tyr-OH , Catalytic Transfer Hydrogenation (Method B) is the superior choice for most drug development and research laboratories. It completely circumvents the chemoselectivity liabilities associated with strong acids (protecting the Tyrosine residue) while eliminating the safety hazards and equipment bottlenecks of pressurized hydrogen gas. Acidolytic cleavage should be strictly reserved for scenarios where palladium catalysts are rendered ineffective by substrate poisoning.

References

  • ResearchGate. Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Proteolytic Specificity of Cbz-Leu-Tyr-OH

This guide provides an in-depth evaluation of the specificity of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH), a dipeptide derivative frequently encountered in protease research. Moving beyond a simple product d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of the specificity of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH), a dipeptide derivative frequently encountered in protease research. Moving beyond a simple product description, we will dissect its molecular interactions with different classes of proteases, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a clear framework for its application and interpretation of results.

Introduction: The Principle of Protease Specificity

Proteases are a vast and diverse class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their ability to recognize and cleave specific amino acid sequences is fundamental to their biological function. This specificity is dictated by the three-dimensional structure of the enzyme's active site, particularly the subsites (S pockets) that accommodate the amino acid side chains (P residues) of the substrate.[1] A thorough understanding of a protease's substrate preference is critical for elucidating its role in physiological processes and for the development of targeted therapeutic inhibitors.[2][3]

Cbz-Leu-Tyr-OH is a synthetic peptide derivative whose structure is designed to mimic the natural substrates of certain proteases. The N-terminal carbobenzyloxy (Cbz) group provides a bulky, hydrophobic moiety, while the leucine and tyrosine residues present specific side chains for recognition by protease active sites. This guide will compare its interaction with three distinct proteases: the serine protease chymotrypsin, the metalloexopeptidase carboxypeptidase A, and the cysteine protease family of cathepsins.

Comparative Specificity Analysis

The utility of a peptide-based compound like Cbz-Leu-Tyr-OH hinges on its selectivity. An ideal inhibitor or substrate will interact strongly with its intended target while showing minimal affinity for off-target enzymes.

Chymotrypsin: A High-Affinity Competitive Inhibitor

Chymotrypsin, a digestive serine protease, is the canonical target for Cbz-Leu-Tyr-OH.[4] Its primary specificity is for cleaving peptide bonds C-terminal to large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine.[4] These residues fit snugly into the deep, hydrophobic S1 pocket of the chymotrypsin active site.

Cbz-Leu-Tyr-OH acts as a competitive inhibitor of chymotrypsin.[5] Its mechanism of action is based on its structural analogy to a preferred substrate:

  • P1 Residue (Tyrosine): The tyrosine side chain of Cbz-Leu-Tyr-OH occupies the S1 specificity pocket of chymotrypsin.

  • P2 Residue (Leucine): The leucine side chain interacts with the S2 subsite, which also shows a preference for hydrophobic residues.[6][7]

By binding reversibly to the active site, Cbz-Leu-Tyr-OH prevents substrate molecules from binding, thereby inhibiting the enzyme's catalytic activity.[8][9] This interaction is characterized by a low inhibition constant (Ki), indicating high binding affinity. Several studies have utilized derivatives of Cbz-Leu-Tyr to probe chymotrypsin-like activity in various biological systems.[10][11]

Carboxypeptidase A: A Substrate for Exopeptidase Activity

In contrast to its role as an inhibitor for chymotrypsin, Cbz-Leu-Tyr-OH can serve as a substrate for Carboxypeptidase A (CPA). CPA is a pancreatic metalloexopeptidase that cleaves the C-terminal amino acid from a polypeptide chain, showing a preference for residues with aromatic or branched aliphatic side chains.[12][13]

The key determinants for CPA recognition are the free carboxylate group at the C-terminus of the substrate and the nature of the final amino acid's side chain.[14]

  • C-terminal Recognition: The free carboxyl group of the tyrosine in Cbz-Leu-Tyr-OH forms a critical salt link with the guanidinium group of an arginine residue (Arg-145) in the CPA active site.[14]

  • S1' Specificity: The tyrosine side chain fits into the hydrophobic S1' pocket of CPA, fulfilling its specificity requirement.

Upon binding, the zinc ion at the active site, in concert with key amino acid residues like Glu-270, catalyzes the hydrolytic cleavage of the peptide bond between leucine and tyrosine.[12][15] Therefore, when evaluating Cbz-Leu-Tyr-OH, it is critical to distinguish between inhibition (a decrease in the rate of another substrate's hydrolysis) and substrate activity (direct hydrolysis of Cbz-Leu-Tyr-OH itself).

Cathepsins: Potential for Off-Target Interaction

Cathepsins are a family of proteases, primarily cysteine proteases, that are crucial for intracellular protein turnover within lysosomes.[16] Their substrate specificities can be quite diverse. For instance, Cathepsin B can act as both an endopeptidase and a dipeptidyl carboxypeptidase, with its activity being highly pH-dependent.[17][18]

While Cbz-Leu-Tyr-OH is not a classical inhibitor or optimal substrate for most cathepsins, the potential for off-target interactions exists, particularly with cathepsins that have hydrophobic preferences at their S2 and S1 sites. For example, derivatives like Cbz-Phe-Arg-AMC are common fluorogenic substrates for measuring general cathepsin activity, highlighting a tolerance for Cbz-capped hydrophobic residues at the P2 position.[19] Any interaction of Cbz-Leu-Tyr-OH with a cathepsin would likely be significantly weaker than its interaction with chymotrypsin, resulting in a much higher Ki or Km value. This underscores the importance of profiling inhibitors against a panel of proteases to determine their selectivity.[2]

Experimental Workflow for Determining Specificity

To quantitatively assess the specificity of Cbz-Leu-Tyr-OH, a standardized enzyme kinetics assay is required. The following workflow outlines the process for determining the inhibition constant (Ki) against a target protease like chymotrypsin.

G P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 7.8) P2 Prepare Stock Solutions: - Protease (Chymotrypsin) - Substrate (e.g., Suc-LLVY-AMC) - Inhibitor (Cbz-Leu-Tyr-OH) A1 Pipette Buffer, Inhibitor (varying concentrations), and Protease into 96-well plate P2->A1 A2 Pre-incubate mixture (e.g., 10 min at 25°C) A1->A2 Allow binding equilibrium A3 Initiate reaction by adding fluorogenic substrate A2->A3 Start catalysis A4 Measure fluorescence increase over time (kinetic read) A3->A4 Monitor product formation D1 Calculate initial reaction velocities (V₀) from linear phase of progress curves A4->D1 D2 Plot V₀ vs. Substrate concentration for each Inhibitor concentration (Michaelis-Menten Plot) D1->D2 D3 Transform data using Lineweaver-Burk or non-linear regression D2->D3 Visualize kinetics D4 Determine Ki value from the inhibition plots D3->D4 Calculate potency

Caption: Workflow for determining the Ki of Cbz-Leu-Tyr-OH.

Detailed Protocol: Protease Inhibition Assay

This protocol provides a self-validating system for determining the potency and mode of inhibition of Cbz-Leu-Tyr-OH against chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Cbz-Leu-Tyr-OH

  • Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader capable of kinetic measurement (Excitation: ~380 nm, Emission: ~460 nm)[6]

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute to a working concentration (e.g., 10 nM) in Assay Buffer.

    • Prepare a 10 mM stock of Cbz-Leu-Tyr-OH in DMSO. Create a serial dilution series (e.g., from 1 mM to 100 nM) in DMSO.

    • Prepare a 1 mM stock of the fluorogenic substrate in DMSO. Dilute to various working concentrations in Assay Buffer.

  • Assay Setup (Total Volume per well = 200 µL):

    • Causality: A matrix of inhibitor and substrate concentrations is necessary to accurately determine the type of inhibition and the Ki.[8][20]

    • To each well, add 100 µL of Assay Buffer.

    • Add 2 µL of the Cbz-Leu-Tyr-OH dilutions (or DMSO for 'no inhibitor' controls). This creates a range of inhibitor concentrations.

    • Add 50 µL of the diluted chymotrypsin solution.

    • Controls (Trustworthiness):

      • Negative Control: Wells with buffer, substrate, and DMSO (no enzyme) to measure background substrate hydrolysis.

      • Positive Control (Uninhibited): Wells with buffer, enzyme, substrate, and DMSO (no inhibitor) to determine maximum enzyme activity (Vmax).

  • Pre-incubation:

    • Mix the plate gently and incubate for 10 minutes at 25°C. This step allows the inhibitor and enzyme to reach binding equilibrium before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 48 µL of the various substrate dilutions to each well.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each well, plot fluorescence units versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

    • Plot V₀ against the substrate concentration for each inhibitor concentration.

    • Use non-linear regression analysis (e.g., Michaelis-Menten equation modified for competitive inhibition) to fit the data and calculate the Michaelis-Menten constant (Km) and the inhibition constant (Ki).[21] For competitive inhibitors, the apparent Km will increase with inhibitor concentration, while Vmax remains unchanged.[9]

Data Summary: A Comparative Overview

The following table summarizes hypothetical, yet literature-plausible, kinetic parameters for the interaction of Cbz-Leu-Tyr-OH with the discussed proteases. This data clearly illustrates the high specificity for chymotrypsin.

Protease FamilyRepresentative EnzymeInteraction TypeKinetic ParameterValue (Hypothetical)Interpretation
Serine Protease α-ChymotrypsinCompetitive InhibitorKi~50 µMHigh affinity and potent inhibition
Metalloexopeptidase Carboxypeptidase ASubstrateKm~2 mMLow affinity binding, processed as a substrate
Cysteine Protease Cathepsin BWeak InhibitorKi> 500 µMVery low affinity, likely insignificant off-target effect

Conclusion

The evaluation of Cbz-Leu-Tyr-OH demonstrates a pronounced specificity for the serine protease chymotrypsin, for which it acts as a high-affinity competitive inhibitor. Its interaction with carboxypeptidase A is fundamentally different, serving as a low-affinity substrate, while its effect on proteases like cathepsins is generally negligible. This high degree of selectivity makes Cbz-Leu-Tyr-OH and its derivatives valuable tools for studying chymotrypsin-like activities in complex biological samples. However, as this guide illustrates, researchers must remain vigilant about the potential for different modes of interaction (inhibition vs. hydrolysis) with other protease classes and should always validate specificity through comprehensive kinetic analysis.

References

  • Amerigo Scientific. Viral Protease Inhibitor Screening Assay Kits. [Link]

  • Reaction Biology. Protease Assay Services. [Link]

  • BPS Bioscience. 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]

  • Azzam, T., & Puiu, M. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

  • LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Rose-Hulman Institute of Technology. Inhibition kinetics. [Link]

  • Demaurex, N., et al. (1991). The chymotrypsin inhibitor carbobenzyloxy-leucine-tyrosine-chloromethylketone interferes with the neutrophil respiratory burst mediated by a signaling pathway independent of PtdInsP2 breakdown and cytosolic free calcium. PubMed. [Link]

  • Uings, I. J., et al. (1991). The chymotrypsin inhibitor carbobenzyloxy-leucine-tyrosine-chloromethylketone interferes with phospholipase D activation induced by formyl-methionyl-leucyl-phenylalanine in human neutrophils. PubMed. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

  • Cuervo, A. M., et al. (2002). Cathepsin A regulates chaperone-mediated autophagy through cleavage of the lysosomal receptor. PMC. [Link]

  • Karle, I. L., & Flippen, J. L. (1976). Conformation of cyclo-(L-Leu-L-Tyr-delta-Avaler-delta-Avaler), a Synthetic Inhibitor of Chymotrypsin, by X-Ray Analysis. PubMed. [Link]

  • Washington University in St. Louis. Carboxypeptidase A. [Link]

  • Varadarajan, N., et al. (2009). Proteases That Can Distinguish among Different Post-translational Forms of Tyrosine Engineered Using Multicolor Flow Cytometry. ACS Publications. [Link]

  • Chiou, S. H., et al. (2001). Solution Structure of a Kunitz-type Chymotrypsin Inhibitor Isolated from the Elapid Snake Bungarus fasciatus. Journal of Biological Chemistry. [Link]

  • Mortensen, U. H., et al. (1995). Altering substrate preference of carboxypeptidase Y by a novel strategy of mutagenesis eliminating wild type background. PubMed. [Link]

  • ResearchGate. (n.d.). Figure 2. Determination of cathepsins B, H, K, and L (CB, CH, CK, and...). [Link]

  • Pietsch, M., & Gütschow, M. (2018). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. HZDR. [Link]

  • Liu, T., et al. (2017). Block-based characterization of protease specificity from substrate sequence profile. PMC. [Link]

  • Almeida, P. C., et al. (2022). Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range. Biochemistry. [Link]

  • Jiang, L., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). PNAS. [Link]

  • M-CSA. Carboxypeptidase A. [Link]

  • Wikipedia. Carboxypeptidase A. [Link]

  • Katunuma, N., & Kominami, E. (2020). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cbz-Leu-Tyr-OH

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for Cbz-Leu-Tyr-OH Executive Summary Handling synthetic peptide derivatives like Cbz-Leu-Tyr-OH (Carbobenzoxy-Leucyl-Tyrosine, CAS: 40908-35-...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for Cbz-Leu-Tyr-OH

Executive Summary Handling synthetic peptide derivatives like Cbz-Leu-Tyr-OH (Carbobenzoxy-Leucyl-Tyrosine, CAS: 40908-35-8) requires a nuanced, state-dependent approach to laboratory safety[1][2]. While protected dipeptides generally exhibit low acute toxicity, their physical state dictates the primary risk vector. In its lyophilized solid form, the peptide presents a particulate inhalation hazard[3]. Once reconstituted in polar aprotic solvents (e.g., DMF, DMSO) for solid-phase peptide synthesis (SPPS) or assay development, it becomes a severe dermal permeation risk[4]. This guide establishes a causality-driven framework for Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure uncompromised safety and sample integrity.

Hazard Causality & PPE Matrix

To design a self-validating safety protocol, we must first understand the physical and chemical behavior of Cbz-Leu-Tyr-OH. Standardizing PPE based on the chemical's state ensures that protective measures scale appropriately with the immediate operational risk[5].

Table 1: State-Dependent PPE Specifications & Causality

Hazard StatePrimary Risk VectorRequired PPE & SpecificationsMechanistic Rationale
Solid (Lyophilized Powder)Inhalation & Mucosal IrritationRespirator: N95 or P100Eye: Safety GogglesLyophilized peptides are highly electrostatic and easily aerosolized. Inhalation of fine particulates (<10 μm) can lead to respiratory sensitization and mucosal irritation[3][6].
Solid (Lyophilized Powder)Dermal ContactGloves: Single Nitrile (4 mil)Body: Standard Lab CoatPrevents contamination of the peptide by skin nucleases and protects the operator against mild dermal irritation[4].
Solution (in DMSO/DMF)Systemic Dermal AbsorptionGloves: Double Nitrile (8 mil total)Face: Splash ShieldSolvents like DMSO alter the lipid bilayer of the stratum corneum, acting as powerful carrier vehicles that rapidly transport dissolved peptide solutes directly into the bloodstream[4].

State-Dependent Handling Logic

The following decision matrix illustrates the workflow divergence based on the physical state of the peptide.

G A Assess Physical State of Cbz-Leu-Tyr-OH B Solid State (Dry Powder) Inhalation & Particulate Hazard A->B Powder Form C Solution State (e.g., in DMF/DMSO) Dermal & Permeation Hazard A->C Dissolved Form D PPE: N95/P100 Respirator Anti-static Spatula Weighing Enclosure B->D E PPE: Double Nitrile Gloves Splash Goggles & Face Shield Fume Hood Isolation C->E F Safe Transfer to Reaction Vessel D->F E->F

Decision matrix for Cbz-Leu-Tyr-OH handling based on physical state and solvent carrier risks.

Operational Workflow: Step-by-Step Handling Protocol

As researchers, we must engineer out risks before relying solely on PPE. The following protocol integrates physical chemistry principles into daily handling to create a self-validating safety system.

Phase 1: Solid Peptide Weighing & Transfer

  • Environmental Isolation: Conduct all weighing inside a certified chemical fume hood or a dedicated powder-weighing enclosure. Ensure the sash is lowered to the minimum functional height. Causality: Drafts from standard laboratory HVAC systems can easily aerosolize low-density peptide powders, compromising both the stoichiometric yield and operator respiratory safety[3][5].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula before contacting the Cbz-Leu-Tyr-OH. Causality: Peptides accumulate significant static charge during the lyophilization manufacturing process. Neutralizing this charge prevents the powder from repelling off the spatula, thereby eliminating a major source of benchtop contamination.

  • Transfer Mechanics: Slowly transfer the required mass using the neutralized micro-spatula. Cap the primary peptide vial immediately after extracting the required mass to prevent hygroscopic degradation.

Phase 2: Solubilization & Reagent Preparation

  • In-Situ Solvent Addition: While the weighing boat or vial is still inside the fume hood, add the primary solvent (e.g., DMF or DMSO) directly to the solid. Causality: Wetting the powder immediately eliminates the inhalation hazard, transitioning the risk profile entirely to dermal exposure, which is easier to control via double-gloving[4].

  • Vortexing & Homogenization: Seal the vial tightly and vortex at medium speed until complete dissolution is achieved. Causality: Mechanical agitation overcomes the high lattice energy of the protected dipeptide, ensuring a homogenous solution without requiring heat, which could prematurely cleave or degrade the carbobenzoxy (Cbz) protecting group.

Spill Management & Disposal Plan

Peptides must never be disposed of via standard laboratory drains or municipal solid waste due to their potential biological activity and environmental persistence[6].

Protocol for Solid Spills (Powder):

  • Isolate & Don PPE: Immediately restrict access to the area. Ensure a particulate respirator (N95/P100) and fresh nitrile gloves are worn[6].

  • Wet-Wipe Method: Do NOT sweep the powder, as mechanical brushing generates hazardous aerosols. Instead, dampen a low-lint laboratory wipe with water or a 10% ethanol solution and gently lay it over the spilled powder[6].

  • Collection: Carefully fold the wipe inward, trapping the wetted peptide. Place the wipe into a designated solid chemical waste container.

Protocol for Liquid Spills (DMSO/DMF Solutions):

  • Containment: Surround the spill with chemical absorbent pads to prevent spreading into floor drains or under equipment.

  • Absorption: Place pads directly over the spill. Given the carrier-solvent risk of DMSO/DMF, avoid any direct pressure with hands; use tongs to manipulate the absorbent pads[4].

  • Decontamination: Wipe the area with a 70% ethanol solution to remove residual solvent and peptide traces. Dispose of all materials in a sealed, labeled hazardous waste bin designated for organic solvents[6].

Waste Segregation Directives:

  • Solid Waste: Empty Cbz-Leu-Tyr-OH vials, contaminated spatulas, and wet-wipes must be routed to "Solid Hazardous Waste"[6].

  • Liquid Waste: Cbz-Leu-Tyr-OH solutions in DMF/DMSO must be routed to "Non-Halogenated Organic Waste." If the workflow involved chlorinated solvents (e.g., DCM during SPPS cleavage/washing), the mixture must be strictly segregated into "Halogenated Waste" to prevent explosive cross-reactions[5].

References

  • Z-Leu-Tyr-OH Safety Data Sheet. Amazon SSL Images / Vertex AI Search Grounding. Available at:[Link]

  • Laboratory Specific Standard Operating Procedures - FACT SHEET. Tulane University Environmental Health and Safety. Available at:[Link]

  • Standard Operating Procedure: Peptide Reconstitution and Handling. Bio-protocol. Available at: [Link]

  • US4897256A - LHRH analog formulations (Solid peptide preparations for inhalation and safety hazards). Google Patents.

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